Docetaxel-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C43H53NO14 |
|---|---|
Poids moléculaire |
812.9 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1/i10D,13D,14D,17D,18D |
Clé InChI |
ZDZOTLJHXYCWBA-ZBDFFNEWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2[C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C5=C([C@H](C[C@@]2(C5(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)O)C)[2H])[2H] |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Docetaxel-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. Its deuterated analogue, Docetaxel-d5, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and visual representations of its mechanism of action and analytical workflows.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its application in research and development. The following tables summarize the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C43H48D5NO14 | MyBioSource[1] |
| Molecular Weight | 812.91 g/mol | MyBioSource[1] |
| Appearance | Off-White to Pale Yellow Solid | MyBioSource[1] |
| Melting Point | >155 °C (decomposes) | MyBioSource[1] |
| Purity | >95% (HPLC) | LGC Standards[2] |
| Storage Temperature | -20°C | LGC Standards[2] |
| Solubility | Solvent | Source |
| Soluble | Chloroform | MyBioSource[1] |
| Soluble | Dichloromethane | MyBioSource[1] |
| Soluble | DMSO | MyBioSource[1] |
| Soluble | Ethyl Acetate | MyBioSource[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound. The following protocols are based on established analytical techniques for Docetaxel and can be adapted for its deuterated form.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method for the quantification and purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need optimization.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the analyte to that of the reference standard.
Melting Point Determination
The melting point is a key indicator of purity.
Instrumentation:
-
Melting point apparatus
Procedure:
-
Sample Preparation: Finely powder the this compound sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point. For this compound, decomposition is observed at temperatures above 155 °C[1].
Solubility Assessment
This protocol determines the solubility of this compound in various solvents.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., chloroform, DMSO) in a vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Mechanism of Action and Signaling Pathway
Docetaxel exerts its cytotoxic effects by disrupting the normal function of microtubules, which are essential for cell division. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This action arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.
Caption: this compound mechanism of action leading to apoptosis.
Experimental Workflow: Solid-State Characterization
A thorough solid-state characterization is essential to understand the physical properties of an active pharmaceutical ingredient like this compound. This workflow outlines a typical sequence of analyses.
Caption: Workflow for solid-state characterization of this compound.
References
The Gold Standard in Bioanalysis: A Technical Guide to Docetaxel-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in the development and clinical monitoring of chemotherapeutic agents like Docetaxel, achieving the highest degree of accuracy and precision is paramount. This technical guide provides an in-depth exploration of the mechanism and application of Docetaxel-d5 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a deuterated internal standard is widely recognized as the "gold standard" for mitigating analytical variability and ensuring data integrity.[1][2]
The Core Principle: Isotopic Dilution and Co-elution
The fundamental advantage of using this compound as an internal standard lies in the principle of isotopic dilution. This compound is a synthetic version of the Docetaxel molecule where five hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle increase in mass allows the mass spectrometer to differentiate between the analyte (Docetaxel) and the internal standard (this compound).[3] Crucially, the physicochemical properties of Docetaxel and its deuterated analog are nearly identical.[4] This ensures they behave in a virtually indistinguishable manner throughout the entire analytical workflow, including extraction, chromatography, and ionization.[2][4]
By adding a known concentration of this compound to each sample at the earliest stage of preparation, it experiences the same procedural losses and matrix effects as the endogenous Docetaxel. The final quantification is based on the ratio of the analyte's response to the internal standard's response, effectively normalizing for variations that can occur during sample processing and analysis.[3] This co-elution and parallel behavior provide a robust correction for a multitude of potential errors, leading to highly reliable and reproducible results.[4]
Mechanism of Action of Docetaxel
Docetaxel is a potent anti-mitotic agent belonging to the taxane family of drugs.[5] Its primary mechanism of action involves the disruption of the normal function of microtubules within the cell.[5][6]
-
Microtubule Stabilization: Docetaxel binds to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[6] This binding promotes the assembly of tubulin into microtubules and stabilizes them by preventing their depolymerization.[7][8]
-
Cell Cycle Arrest: The resulting hyper-stabilized and non-functional microtubules disrupt the dynamic process of mitotic spindle formation, which is crucial for the separation of chromosomes during cell division.[5] This leads to an arrest of the cell cycle in the G2/M phase.[8][9]
-
Induction of Apoptosis: The prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[8][9] Docetaxel has been shown to induce apoptosis through various signaling pathways, including the phosphorylation of the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[5][9]
The following diagram illustrates a simplified overview of the Docetaxel-induced apoptosis signaling pathway.
References
- 1. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effect of docetaxel induces apoptosis of prostate cancer via the cofilin-1 and paxillin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docetaxel induces p53-dependent apoptosis and synergizes with farnesyl transferase inhibitor r115777 in human epithelial cancer cells [imrpress.com]
- 9. aacrjournals.org [aacrjournals.org]
Certificate of Analysis for Docetaxel-d5: A Technical Guide for Researchers
Introduction
Docetaxel-d5, a stable isotope-labeled internal standard (SIL-IS) for Docetaxel, is a critical component in bioanalytical studies supporting pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence assessments.[1] Its use in conjunction with mass spectrometry (MS) detection is a regulatory expectation and a scientific best practice to ensure the accuracy and precision of quantitative data by compensating for variability during sample processing and analysis.[1][2] This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for this compound, outlining the key quality attributes, analytical methodologies, and acceptance criteria necessary for its use in regulated research environments.
Core Quality Attributes and Data Presentation
A comprehensive CoA for this compound should provide clear and concise information on its identity, purity, isotopic enrichment, and concentration. The following tables summarize the critical tests and typical acceptance criteria.
Table 1: Identification and Characterization
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to the structure of this compound |
| Solubility | Visual Inspection | Soluble in Methanol, Acetonitrile, DMSO |
Table 2: Purity and Impurity Profile
| Test | Method | Specification |
| Chemical Purity (by HPLC) | RP-HPLC with UV detection | ≥ 98.0% |
| Related Substances | RP-HPLC with UV detection | Individual impurity ≤ 0.5%, Total impurities ≤ 2.0% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
Table 3: Isotopic Purity and Assay
| Test | Method | Specification |
| Isotopic Purity (d0 content) | LC-MS/MS | ≤ 0.5% |
| Isotopic Enrichment | LC-MS/MS | ≥ 99% (for d5) |
| Assay (Concentration) | qNMR or Mass Balance | 98.0% - 102.0% (of stated concentration) |
Experimental Protocols
Detailed methodologies are crucial for the end-user to understand how the quality attributes were assessed. The following sections describe typical experimental protocols for the key tests cited in a this compound CoA.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
The determination of chemical purity and the quantification of related substances are typically performed using a validated stability-indicating Reverse-Phase HPLC (RP-HPLC) method.[3]
-
Chromatographic Conditions:
-
Sample Preparation:
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic enrichment.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system (LC-MS/MS) is commonly used.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis:
-
Identity: The mass spectrum should show a predominant peak corresponding to the molecular weight of this compound.
-
Isotopic Purity: The relative intensity of the peak corresponding to the unlabeled Docetaxel (d0) is measured to determine the isotopic purity.[6]
-
Isotopic Enrichment: The distribution of the different deuterated species is analyzed to confirm the high enrichment of the d5 isotopologue.[7]
-
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed on Docetaxel. This involves subjecting the compound to various stress conditions to generate potential degradation products.
-
Stress Conditions:
Visualizations: Workflows and Logical Relationships
Diagrams are provided to illustrate key processes and relationships relevant to the analysis and use of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. brjac.com.br [brjac.com.br]
- 5. jidps.com [jidps.com]
- 6. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Commercial Suppliers and Availability of Docetaxel-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Docetaxel-d5, a deuterated analog of the widely used chemotherapeutic agent, Docetaxel. This guide is intended for researchers, scientists, and professionals in drug development who require a stable, labeled internal standard for quantitative analysis or a tracer for metabolic studies.
This compound serves as an invaluable tool in pharmacokinetic and pharmacodynamic studies, enabling precise quantification in complex biological matrices through techniques such as mass spectrometry. Its commercial availability is crucial for ensuring the accuracy and reproducibility of such research.
Commercial Availability of this compound
A number of specialized chemical suppliers offer this compound for research purposes. The table below summarizes the available information on suppliers, catalog numbers, and typical pack sizes. Pricing is often available upon request from the supplier.
| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |
| LGC Standards | TRC-D198250 | Not specified | 0.5 mg, 5 mg | A certificate of analysis is available.[1] |
| MyBioSource | MBS6082301 | Not specified | 0.5 mg, 5x0.5 mg | For research use only.[2] |
| Clearsynth | Not specified | High quality | Available on request (custom synthesis) | Used as an analytical standard for HPLC.[3] |
| MedChemExpress | HY-B0011S | Not specified | In-stock (specific quantities not listed) | Deuterium-labeled Docetaxel.[4] |
| Pharmaffiliates | PA STI 035970 | Not specified | Not specified | Stable isotope, provided with a sample COA and MSDS.[5] |
| Fisher Scientific | 17832510 | Not specified | 5 mg | Requires account to purchase.[6] |
Mechanism of Action of Docetaxel
Docetaxel is a member of the taxane family of chemotherapeutic agents. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[1][7]
Specifically, Docetaxel promotes the assembly of tubulin into stable microtubules and simultaneously inhibits their depolymerization.[1][7] This stabilization of microtubules disrupts the normal dynamic instability required for the mitotic spindle to function correctly during cell division. The cell cycle is consequently arrested in the G2/M phase, ultimately leading to apoptotic cell death.[1]
Docetaxel's mechanism of action, leading to mitotic arrest and apoptosis.
Experimental Protocols
This compound is primarily used as an internal standard in analytical methods to quantify Docetaxel in biological samples. Below are representative experimental protocols for HPLC and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) for Docetaxel Quantification
This protocol is adapted from a method for the determination of Docetaxel in pharmaceutical dosage forms and can be modified for use with biological matrices.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of acetonitrile and 0.01% acetic acid in water, run in a gradient mode.[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 230 nm.[8]
-
Internal Standard: this compound.
-
Sample Preparation:
-
Spike the biological sample (e.g., plasma, tissue homogenate) with a known concentration of this compound.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether) or a solid-phase extraction (SPE).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
-
-
Quantification: The concentration of Docetaxel is determined by comparing the peak area ratio of Docetaxel to this compound against a calibration curve prepared with known concentrations of Docetaxel and a constant concentration of the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Docetaxel Quantification
This protocol provides a highly sensitive and specific method for quantifying Docetaxel in human plasma.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase column (e.g., C18, 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: An isocratic or gradient mixture of methanol or acetonitrile and water containing a small amount of an acid (e.g., 0.1% formic acid).[5]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode.[5]
-
Internal Standard: this compound. Paclitaxel can also be used as an internal standard for docetaxel and vice-versa.[5]
-
Sample Preparation:
-
Add a known amount of this compound to the plasma sample.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified by SPE.
-
-
Mass Spectrometric Detection: Monitor the specific precursor-to-product ion transitions for Docetaxel and this compound.
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
References
- 1. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Sensitive liquid chromatography-mass spectrometry assay for quantitation of docetaxel and paclitaxel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103145654A - Docetaxel semi-synthesis method - Google Patents [patents.google.com]
- 7. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
Docetaxel-d5: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the core physicochemical properties, analytical methodologies, and mechanisms of action of Docetaxel-d5. This deuterated analog of the potent anti-neoplastic agent Docetaxel serves as a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its non-labeled counterpart.
Core Physicochemical and Pharmacokinetic Data
A comprehensive understanding of the fundamental properties of this compound is essential for its effective application in research. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄₃H₄₈D₅NO₁₄ |
| Molecular Weight | 812.91 g/mol |
| Protein Binding | >98% |
| Metabolism | Primarily hepatic, via the CYP3A4 isoenzyme. |
| Elimination Half-Life | Approximately 11 hours |
| Excretion | Primarily through bile duct |
Analytical Methodology: Quantification by LC-MS/MS
The accurate quantification of this compound in various matrices is paramount for pharmacokinetic and drug metabolism studies. A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this purpose. While specific parameters may vary based on the matrix and instrumentation, the following provides a detailed, representative protocol.
Objective:
To develop and validate a method for the quantification of Docetaxel in a given matrix (e.g., human plasma, polymeric nanoparticles) using this compound as an internal standard.[1][2][3][4]
Materials and Reagents:
-
Docetaxel standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control matrix (e.g., blank human plasma)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol.[1]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Docetaxel: The specific precursor to product ion transition would be optimized for the instrument in use.
-
This compound: The precursor ion will be shifted by +5 m/z compared to Docetaxel, and a specific product ion would be monitored.
-
-
Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows should be optimized for maximum signal intensity.
Sample Preparation (Example for Plasma):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add the internal standard solution (this compound).
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Method Validation:
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect.[1]
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Docetaxel's primary mechanism of action, shared by its deuterated analog, is the disruption of microtubule dynamics.[5][6][7] This leads to cell cycle arrest and ultimately, apoptotic cell death.[5][8]
Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[5][9] This action disrupts the normal dynamic instability of microtubules, which is crucial for mitotic spindle formation and chromosome segregation during cell division.[6][10] The cell is consequently arrested in the G2/M phase of the cell cycle.[5][8]
Prolonged mitotic arrest triggers a cascade of signaling events that culminate in apoptosis, or programmed cell death. The apoptotic pathways induced by Docetaxel are complex and can be cell-type dependent, but often involve the activation of caspases and the modulation of Bcl-2 family proteins.[11][12]
The diagram above illustrates the simplified signaling cascade initiated by Docetaxel. The stabilization of microtubules leads to cell cycle arrest, which in turn activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, converging on the activation of executioner caspases.
References
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of docetaxel in dried blood spots by LC-MS/MS: Method development, validation and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tubulin-targeted agents including docetaxel and cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tubulin-Targeting Chemotherapy Impairs Androgen Receptor Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Assessment of Docetaxel-d5 Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential stability and solubility characteristics of Docetaxel-d5, a deuterated analog of the potent anti-cancer agent Docetaxel. Given that this compound is primarily utilized as an internal standard in quantitative analyses, its stability and solubility profiles are critical for ensuring accurate and reproducible experimental outcomes. The data and protocols presented herein are largely based on studies of Docetaxel, as the isotopic labeling in this compound is not expected to significantly alter its fundamental physicochemical properties.
Solubility Profile
Docetaxel is characterized by its lipophilic nature and poor aqueous solubility.[1][2] To overcome this challenge, various organic solvents and formulation strategies are employed. This compound is expected to exhibit a similar solubility pattern.
Qualitative Solubility
Docetaxel is described as a white or almost white, crystalline powder that is freely soluble in acetone, soluble in methanol, and practically insoluble in water.[3]
Quantitative Solubility Data
The following table summarizes the solubility of Docetaxel in various solvents. This data serves as a strong proxy for the expected solubility of this compound.
| Solvent/System | Approximate Solubility | Reference |
| Ethanol | ~1.5 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [4] |
| Dimethylformamide (DMF) | ~5 mg/mL | [4] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [4] |
| Water | ~0.0019 mg/mL | [2] |
| Glycofurol | ~200 mg/mL | [5] |
| Acetone | Freely Soluble | [3] |
| Methanol | Soluble | [3] |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[4] Aqueous solutions are not recommended for storage for more than one day.[4]
Stability Profile
The stability of Docetaxel, and by extension this compound, is influenced by storage temperature, formulation, and the container material.
Solid-State Stability
As a crystalline solid, Docetaxel hydrate is stable for at least 4 years when stored at -20°C.[4] It should be preserved in well-closed, light-resistant containers and can be stored at room temperature or between 2°C and 8°C.[3]
Solution Stability
The stability of Docetaxel in solution is critical for its preparation and administration.
| Formulation/Solution | Storage Conditions | Stability Duration | Reference |
| Reconstituted Premix Solution | Refrigerated or Room Temperature | Minimum of 4 weeks | [6] |
| Final Dilution (0.9% NaCl or 5% Dextrose) | 2°C to 25°C | 6 hours | [7] |
| Final Dilution in non-PVC bags | 2°C to 8°C | Up to 48 hours | [7] |
| One-Vial Infusion Solution (Refrigerated) | 5°C | Up to 7 days | [1] |
| 0.3-0.7 mg/mL in Polyolefin bags (0.9% NaCl or 5% Glucose) | 2°C–8°C or 25°C | 56 days | [8] |
| 10 mg/mL in ethanol/polysorbate 80 diluent in vials | 23°C or 4°C | 21 days | [9] |
| 0.4 mg/mL and 0.8 mg/mL in 0.9% NaCl in PABs | 23°C | 35 days | [9] |
Note: Precipitation can be a risk with Docetaxel preparations, and infusions should be carefully inspected before and during use.[6][10]
Experimental Protocols
Accurate assessment of stability and solubility requires robust analytical methods. The following sections detail generalized protocols based on established methodologies for Docetaxel.
Solubility Determination (Phase Solubility Studies)
This method, based on the Higuchi and Connors method, is used to determine the aqueous solubility of a compound and its complexation with other agents.[2]
Workflow for Phase Solubility Study
Caption: Workflow for a phase solubility study.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the active pharmaceutical ingredient from its degradation products.
Typical HPLC Method Parameters for Docetaxel Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Sunfire C18 (250 x 4.6 mm, 5µm) | Hichrom RPB | LiCrosphore® 100 C8 (150 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile: 0.01% Acetic acid (gradient) | Water and Acetonitrile (gradient) | Acetonitrile: 20mM Phosphate buffer, pH 3.5 (45:55, v/v) |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detection | 230 nm | 230 nm | 230 nm |
| Reference | [11][12] | [11] | [11] |
Forced Degradation Studies
To establish the stability-indicating nature of an analytical method, forced degradation studies are performed by subjecting the drug substance to various stress conditions.[11][12]
Caption: Simplified signaling pathway of Docetaxel.
Conclusion
This technical guide provides a foundational understanding of the stability and solubility of this compound, primarily by leveraging the extensive data available for Docetaxel. The provided tables offer a quick reference for solubility and stability under various conditions, while the experimental protocols and diagrams outline the necessary steps for a thorough initial assessment. For researchers, scientists, and drug development professionals, this information is crucial for the reliable use of this compound in analytical methodologies and for the development of new formulations. It is always recommended to perform specific stability and solubility studies for the particular formulation and intended application of this compound.
References
- 1. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arasto.com [arasto.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. WO2009002425A2 - Solubilized formulation of docetaxel without tween 80 - Google Patents [patents.google.com]
- 6. Physico-chemical stability of docetaxel premix solution and docetaxel infusion solutions in PVC bags and polyolefine containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. products.sanofi.us [products.sanofi.us]
- 8. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 9. Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 10. sps.nhs.uk [sps.nhs.uk]
- 11. benchchem.com [benchchem.com]
- 12. rjptonline.org [rjptonline.org]
Methodological & Application
Application Note: LC-MS/MS Method for the Quantification of Docetaxel in Human Plasma Using Docetaxel-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docetaxel is a highly potent, semi-synthetic antineoplastic agent belonging to the taxoid family of drugs. It is widely used in the treatment of various solid tumors, including breast, prostate, and non-small-cell lung cancers. Docetaxel's mechanism of action involves promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization, which leads to the disruption of the cell cycle and ultimately, cell death. Due to significant interindividual pharmacokinetic variability, which can impact both efficacy and toxicity, therapeutic drug monitoring (TDM) of docetaxel is crucial for dose optimization.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity, sensitivity, and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Docetaxel-d5, is essential for the most accurate and precise quantification. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for a rapid, sensitive, and robust LC-MS/MS method for the determination of docetaxel in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Docetaxel analytical standard (≥99% purity)
-
This compound internal standard (≥98% purity, deuteration on the benzoate ring)
-
LC-MS grade acetonitrile, methanol, and water
-
HPLC grade methyl tert-butyl ether (MTBE)
-
Reagent grade formic acid (≥98%)
-
Control human plasma (K2EDTA)
-
All other chemicals and solvents should be of analytical or higher grade.
Preparation of Stock and Working Solutions
-
Docetaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of docetaxel in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Docetaxel Working Solutions: Prepare a series of working solutions by serially diluting the docetaxel stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
-
IS Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.
Store all stock and working solutions at 2–8°C when not in use.
Sample Preparation (Liquid-Liquid Extraction)
-
Label polypropylene microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of control human plasma into the appropriate tubes.
-
Spike 10 µL of the appropriate docetaxel working solution into the calibration and QC tubes. For blank and unknown samples, add 10 µL of 50:50 acetonitrile/water.
-
Add 25 µL of the IS working solution (50 ng/mL) to all tubes except the blank. Add 25 µL of acetonitrile to the blank tube.
-
Vortex all tubes for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Cap and vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (~900 µL) to a new set of labeled tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Vortex for 1 minute and transfer the solution to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
Table 1: Liquid Chromatography Parameters | Parameter | Condition | | :--- | :--- | | HPLC System | UPLC or HPLC system capable of binary gradient elution | | Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40°C | | Gradient Program | Time (min) | %B | | | 0.0 | 40 | | | 0.5 | 40 | | | 1.5 | 95 | | | 2.5 | 95 | | | 2.6 | 40 | | | 3.5 | 40 |
Table 2: Mass Spectrometry Parameters
| Parameter | Docetaxel | This compound (Internal Standard) |
|---|---|---|
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 830.3 [M+Na]⁺ | 835.3 [M+5+Na]⁺ |
| Product Ion (m/z) | 548.8 | 553.8 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimized for instrument (typically 20-35 eV) | Optimized for instrument (typically 20-35 eV) |
| Declustering Potential (DP) | Optimized for instrument | Optimized for instrument |
Note: The mass transitions for this compound are derived from its structure, where the five deuterium atoms are located on the benzoate ring, which is retained in the monitored fragment. The sodium adduct is often preferred for docetaxel for its superior sensitivity and stability.
Method Validation and Data Presentation
The method should be validated according to regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation).
Workflow Diagram
Caption: Workflow for docetaxel analysis in plasma.
Quantitative Data Summary
Table 3: Representative Calibration Curve Data A calibration curve was constructed by plotting the peak area ratio of docetaxel to this compound against the nominal concentration. A linear regression with a 1/x² weighting factor is typically used.
| Nominal Conc. (ng/mL) | Calculated Conc. (Mean, n=3) | Accuracy (%) |
| 1.0 (LLOQ) | 0.98 | 98.0 |
| 2.5 | 2.55 | 102.0 |
| 10.0 | 9.75 | 97.5 |
| 50.0 | 51.5 | 103.0 |
| 200.0 | 198.2 | 99.1 |
| 800.0 | 805.6 | 100.7 |
| 1000.0 (ULOQ) | 995.0 | 99.5 |
| Linear Range: 1.0 - 1000.0 ng/mL, Correlation Coefficient (r²) > 0.99 |
Table 4: Representative Intra- and Inter-Day Precision and Accuracy Data was obtained by analyzing QC samples at four concentration levels on three separate days.
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=5) | Inter-Day (n=15) |
| Precision (%CV) | Accuracy (%) | ||
| LLOQ | 1.0 | 6.5 | 104.2 |
| Low (LQC) | 3.0 | 5.1 | 97.8 |
| Medium (MQC) | 150.0 | 3.8 | 101.5 |
| High (HQC) | 750.0 | 4.2 | 99.3 |
| Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision. |
Conclusion
This application note outlines a highly selective and sensitive LC-MS/MS method for the quantification of docetaxel in human plasma. The protocol employs a straightforward liquid-liquid extraction for sample cleanup and utilizes a stable isotope-
Application Note: Quantification of Docetaxel in Human Plasma by UPLC-MS/MS using Docetaxel-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of docetaxel in human plasma using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system. The method employs a stable isotope-labeled internal standard, Docetaxel-d5, to ensure high accuracy and precision. A simple protein precipitation method is utilized for sample preparation, making it suitable for high-throughput analysis in clinical and pharmacological studies. The described method is linear over a clinically relevant concentration range and has been developed for researchers, scientists, and drug development professionals.
Introduction
Docetaxel is a potent antineoplastic agent belonging to the taxane class of drugs, widely used in the treatment of various cancers. Therapeutic drug monitoring of docetaxel is crucial to optimize treatment efficacy and minimize toxicity due to its narrow therapeutic index and significant pharmacokinetic variability among patients. This protocol provides a detailed procedure for the accurate quantification of docetaxel in human plasma using UPLC-MS/MS, a technique renowned for its high sensitivity and selectivity. The use of a deuterated internal standard, this compound, which co-elutes with the analyte and has similar ionization and fragmentation properties, corrects for matrix effects and variations in sample processing, thereby enhancing the reliability of the results.
Experimental
Materials and Reagents
-
Docetaxel and this compound reference standards
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex QTRAP or equivalent)
-
Analytical column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent)[1]
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of docetaxel and this compound in methanol.
Working Standard Solutions: Prepare serial dilutions of the docetaxel stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
For calibration and QC samples, spike with the corresponding docetaxel working standard solutions.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile) to all tubes except the blank. To the blank, add 200 µL of acetonitrile.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 10 | 90 |
| 2.5 | 10 | 90 |
| 2.6 | 70 | 30 |
| 4.0 | 70 | 30 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Gas Flow | Instrument dependent, optimize for signal |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Docetaxel | 808.3 | 527.1[1] | 150 | Optimize for instrument |
| This compound | 813.3 | 527.1 | 150 | Optimize for instrument |
Note: The precursor ion for this compound is +5 Da compared to docetaxel. The product ion may be the same if the deuterium labels are not on the fragmented portion of the molecule.
Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratio of docetaxel to the internal standard (this compound) versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Method Validation Summary
The following table summarizes typical validation parameters for a docetaxel quantification assay in human plasma.
| Parameter | Typical Range/Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Experimental Workflow Diagram
Caption: Experimental workflow for Docetaxel quantification.
Signaling Pathway/Logical Relationship Diagram
This method does not involve a signaling pathway. The logical relationship is a linear analytical process as depicted in the experimental workflow diagram above.
Conclusion
The UPLC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the quantification of docetaxel in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This protocol is well-suited for pharmacokinetic studies and therapeutic drug monitoring of docetaxel in a research setting.
References
Application of Docetaxel-d5 in Preclinical DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Docetaxel is a potent, semi-synthetic taxane analogue that is a cornerstone in the treatment of various cancers, including breast, non-small cell lung, and prostate cancer.[1] Its mechanism of action involves the disruption of the microtubular network in cells, which is crucial for mitotic and interphase cellular functions.[1] Docetaxel promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization, leading to a significant decrease in free tubulin.[1] This action results in the inhibition of mitotic cell division, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[1][2]
Preclinical Drug Metabolism and Pharmacokinetic (DMPK) studies are critical for evaluating the absorption, distribution, metabolism, and excretion of new chemical entities. In the context of docetaxel, understanding its pharmacokinetic profile is essential for optimizing dosing regimens and minimizing toxicity. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), providing high accuracy and precision.
Docetaxel-d5, a deuterated form of docetaxel, serves as an ideal internal standard for these studies. Its physicochemical properties are nearly identical to those of docetaxel, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise quantification of docetaxel in complex biological matrices such as plasma and tissue homogenates.
This document provides detailed protocols for a preclinical pharmacokinetic study of docetaxel in rats using this compound as an internal standard, along with methods for sample analysis by LC-MS/MS.
Experimental Protocols
Protocol 1: Preclinical Pharmacokinetic Study of Docetaxel in Rats
1. Objective: To determine the pharmacokinetic profile of docetaxel in Sprague Dawley rats following intravenous administration.
2. Materials:
-
Docetaxel
-
This compound (Internal Standard)
-
Vehicle for injection (e.g., Polysorbate 80 and 13% ethanol in water for injection)
-
Male Sprague Dawley rats (250-300 g)
-
Cannulated catheters for jugular vein
-
Syringes and needles
-
EDTA-coated collection tubes
-
Centrifuge
-
Freezer (-80°C)
3. Animal Dosing and Sample Collection:
-
Acclimatize rats for at least 7 days prior to the study.
-
Fast animals overnight before dosing, with free access to water.
-
Prepare the docetaxel dosing solution in the appropriate vehicle.
-
Administer docetaxel intravenously via the tail vein at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into EDTA-coated tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
Protocol 2: LC-MS/MS Bioanalytical Method for Docetaxel Quantification
1. Objective: To quantify the concentration of docetaxel in rat plasma using a validated LC-MS/MS method with this compound as the internal standard.
2. Materials and Instrumentation:
-
Rat plasma samples
-
Docetaxel reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
3. Preparation of Solutions:
-
Docetaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve docetaxel in methanol.
-
Docetaxel Working Standards: Prepare a series of working standards by serially diluting the stock solution with 50:50 acetonitrile:water to create calibration standards ranging from 1 to 1000 ng/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.
4. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the this compound working solution (100 ng/mL).
-
Vortex briefly.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
| Parameter | Condition |
| HPLC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-30% B), 3.6-5.0 min (30% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Docetaxel: 808.4 -> 527.3; this compound: 813.4 -> 527.3 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument |
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of docetaxel to this compound against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of docetaxel in the plasma samples from the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software.
Data Presentation
Table 1: Pharmacokinetic Parameters of Docetaxel in Rats (10 mg/kg, IV)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 2500 ± 450 |
| Tmax | h | 0.083 (5 min) |
| AUC(0-t) | ngh/mL | 1200 ± 210 |
| AUC(0-inf) | ngh/mL | 1250 ± 225 |
| t1/2 | h | 2.5 ± 0.6 |
| CL | L/h/kg | 8.0 ± 1.5 |
| Vd | L/kg | 25 ± 5.0 |
Note: The data presented in this table are representative values from preclinical studies and may vary depending on the specific experimental conditions.
Visualizations
References
- 1. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Stock and Working Solutions of Docetaxel-d5: An Application Note for Researchers
Audience: This document is intended for researchers, scientists, and drug development professionals who require standardized protocols for the preparation of Docetaxel-d5 solutions for in vitro and in vivo research applications.
Introduction
Docetaxel is a potent anti-mitotic agent belonging to the taxane family of chemotherapeutic drugs. It functions by stabilizing microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.[1] this compound is a deuterated form of Docetaxel, commonly used as an internal standard in pharmacokinetic studies and for quantitative analysis by mass spectrometry. Accurate and reproducible preparation of stock and working solutions of this compound is critical for obtaining reliable experimental results. This application note provides detailed protocols for the preparation of this compound solutions, along with data on its solubility and stability, and essential safety information for handling this cytotoxic compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation of this compound solutions.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 | 123.78 | Ultrasonic agitation may be required.[1] |
| Ethanol | 50 | 61.89 | Ultrasonic agitation may be required.[1] |
| Methanol | Soluble | Not specified | |
| Chloroform | Soluble | Not specified | |
| Dichloromethane | Soluble | Not specified | |
| Ethyl Acetate | Soluble | Not specified | |
| Water | Practically Insoluble | Not specified |
Table 2: Recommended Storage and Stability of this compound
| Form | Solvent | Concentration | Storage Temperature | Stability |
| Lyophilized Powder | N/A | N/A | -20°C | ≥ 4 years[2] |
| Stock Solution | DMSO | 1 - 10 mg/mL | -20°C | At least 21 days for a 10 mg/mL solution.[3][4] Long-term stability at -80°C is recommended for extended storage. |
| Working Solution | Aqueous Buffer/Cell Culture Medium | Nanomolar to Micromolar range | 2-8°C | Recommended to be prepared fresh for each experiment. Do not store for more than one day.[2] |
Experimental Protocols
Materials and Equipment
-
This compound, lyophilized powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol, 200 proof
-
Sterile, pyrogen-free water
-
Phosphate-buffered saline (PBS), pH 7.2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Class II Biological Safety Cabinet (BSC)
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-tested gloves, disposable gown, safety glasses, and a fit-tested respirator (e.g., N95).[5]
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
-
Pre-weighing Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: In a Class II BSC, carefully add the required volume of anhydrous DMSO to the vial of this compound to achieve a final concentration of 10 mg/mL. For example, to a 1 mg vial, add 100 µL of DMSO.
-
Dissolution: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes may aid in dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 21 days) or at -80°C for long-term storage.
Protocol 2: Preparation of a 100 µM this compound Working Solution for Cell-Based Assays
This protocol describes the dilution of the primary stock solution to a working concentration suitable for treating cells in culture.
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, perform an intermediate dilution. For example, dilute the 10 mg/mL stock solution 1:10 in DMSO to obtain a 1 mg/mL solution.
-
Final Dilution in Culture Medium: Further dilute the stock or intermediate solution in the desired cell culture medium to the final working concentration. For a 100 µM working solution, dilute the 10 mg/mL stock solution approximately 1:124 in the culture medium. It is crucial to add the this compound solution to the medium while vortexing to prevent precipitation.
-
Application to Cells: Immediately add the freshly prepared working solution to your cell cultures.
Mandatory Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for the preparation of this compound stock and working solutions.
Signaling Pathway of Docetaxel's Mechanism of Action
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 5. web.uri.edu [web.uri.edu]
Application Note and Protocol: Quantification of Docetaxel in Tissue Homogenates using Docetaxel-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel is a widely used anti-neoplastic agent effective against a variety of cancers.[1][2] Accurate quantification of Docetaxel concentrations in tissue is crucial for pharmacokinetic studies, understanding drug distribution, and assessing therapeutic efficacy. This application note provides a detailed protocol for the analysis of Docetaxel in tissue homogenates using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Docetaxel-d5, is central to this method, ensuring high accuracy and precision by correcting for variability during sample preparation and analysis.[3][4]
Principle
This method utilizes the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of Docetaxel, is added to the tissue homogenate samples as an internal standard (IS). Due to their near-identical physicochemical properties, Docetaxel and this compound exhibit similar behavior during extraction, chromatography, and ionization.[3] By measuring the ratio of the mass spectrometric signal of Docetaxel to that of this compound, accurate quantification of Docetaxel in the original tissue sample can be achieved, effectively compensating for any analyte loss during the analytical process.
Experimental Workflow
The overall experimental workflow for the quantification of Docetaxel in tissue homogenates is depicted below.
Caption: Experimental workflow for Docetaxel analysis in tissue.
Logical Relationship for Quantification
The core of this analytical method relies on the relationship between the analyte (Docetaxel) and the internal standard (this compound).
Caption: Logical relationship for quantification using an internal standard.
Detailed Protocols
1. Materials and Reagents
-
Docetaxel analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Diethyl ether or Methyl tert-butyl ether (for extraction)
-
Phosphate buffered saline (PBS) or normal saline
-
Tissue samples
2. Preparation of Stock and Working Solutions
-
Docetaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve Docetaxel in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Docetaxel stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh the frozen tissue sample.
-
Add a 2 to 4-fold volume of cold PBS or normal saline.[1]
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Sample Spiking and Extraction:
-
To a 200 µL aliquot of tissue homogenate, add 50 µL of the Internal Standard Working Solution (this compound).
-
Add 600 µL of cold acetonitrile to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Alternatively, a liquid-liquid extraction can be performed using 6 mL of diethyl ether or methyl tert-butyl ether.[1][5] Vortex and centrifuge to separate the layers, then transfer the organic layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
4. LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Typical Condition |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Docetaxel: m/z 808.4 → 527.3 (example, may vary) This compound: m/z 813.4 → 527.3 (example, may vary) |
Method Validation and Performance Characteristics
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Docetaxel analysis. Data is compiled from published literature and serves as a guideline.
Table 1: Linearity and Sensitivity
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Tissue Homogenates | 0.25 - 50 µg/mL | 0.25 µg/mL | [1] |
| Plasma | 1 - 500 | 1 | [6] |
| Plasma | 0.5 - 1000 | 0.5 | [5] |
| Plasma | 10 - 2500 | 10 | [7] |
*Note: The original study used µg/mL which corresponds to 250 - 50,000 ng/mL.
Table 2: Accuracy and Precision
| Matrix | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| Tissue Homogenates | LLOQ, Low, Mid, High | 86.5 - 110 | 2.14 - 13.4 | [1] |
| Plasma | LLOQ, Low, Mid, High | -4.6 to 4.2 | ≤ 7.0 | [6] |
| Plasma | LLOQ, Low, Mid, High | < 15% | < 15% | [5] |
| Plasma | LLOQ, Low, Mid, High | 90.1 - 96.3 | 0.6 - 5.7 | [8] |
Table 3: Recovery
| Matrix | Extraction Method | Recovery (%) | Reference |
| Tissue Homogenates | Liquid-Liquid Extraction | 73.5 - 85.3 | [9] |
| Plasma | Liquid-Liquid Extraction | ~94.6 | [9] |
| Plasma | Solid-Phase Extraction | 92 - 118 | [10] |
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of Docetaxel in tissue homogenates using this compound as an internal standard. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS analysis ensures high accuracy, precision, and sensitivity, making this method highly suitable for preclinical and clinical research in drug development. The provided protocols and performance data serve as a valuable resource for researchers and scientists in the field.
References
- 1. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of docetaxel pharmacokinetics in humans with the inclusion of later sampling time-points afforded by the use of a sensitive tandem LCMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid analysis of docetaxel in human plasma by tandem mass spectrometry with on-line sample extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Docetaxel and its Metabolites: An Application Note for Researchers using a Docetaxel-d5 Internal Standard
Introduction
Docetaxel is a potent anti-neoplastic agent from the taxane family, widely employed in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. The clinical efficacy and toxicity of docetaxel can exhibit significant inter-individual variability, which is, in part, attributed to differences in its metabolism. The primary route of docetaxel metabolism is oxidation by cytochrome P450 enzymes, predominantly CYP3A4 and CYP3A5, leading to the formation of several hydroxylated metabolites (M1, M2, M3, and M4).[1][2] Monitoring the levels of both the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the broader context of drug development to ensure safety and efficacy.
This application note provides a detailed protocol for the simultaneous quantification of docetaxel and its major metabolites in human plasma using a stable isotope-labeled internal standard, docetaxel-d5. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby correcting for matrix effects and variability in sample processing.[3] The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for the analysis of drugs and their metabolites in complex biological fluids.
Data Presentation
The following tables summarize the quantitative data for the analysis of docetaxel and its metabolites compiled from various validated LC-MS/MS methods. These values can serve as a benchmark for analytical performance.
Table 1: LC-MS/MS Method Validation Parameters for Docetaxel and its Metabolites.
| Parameter | Docetaxel | Metabolites (M1, M2, M3, M4) |
| Linearity Range | 0.5 - 1000 ng/mL[4] | 0.5 - 1000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[5] | Not explicitly stated, but method was validated |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] | 0.5 ng/mL[4] |
| Precision (%RSD) | < 15%[4] | < 15%[4] |
| Accuracy (%Recovery) | 85 - 115%[4] | 85 - 115%[4] |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Docetaxel and its Metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Docetaxel | 808.4 | 527.3 | [M+H]⁺ Adduct. Other transitions reported include 830.3 -> 548.8 ([M+Na]⁺).[5][6] |
| This compound (Internal Standard) | 813.4 | 527.3 | Predicted [M+H]⁺ Adduct. The product ion is assumed to be the same as the unlabeled compound. This should be confirmed experimentally. |
| Metabolites (M1, M2, M3, M4) | 824.4 | To be determined | Predicted [M+H]⁺ Adduct ([M+O]+H)⁺. Product ions need to be determined by direct infusion of metabolite standards. |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the quantification of docetaxel and its metabolites.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for the extraction of docetaxel and its metabolites from human plasma.[4]
Materials:
-
Human plasma samples
-
This compound internal standard working solution (100 ng/mL in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of MTBE to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions that may require optimization for specific instrumentation.
Liquid Chromatography (LC) Conditions:
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): See Table 2 for suggested transitions. Collision energies and other compound-specific parameters should be optimized by infusing standard solutions of each analyte and the internal standard.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Mandatory Visualizations
The following diagrams illustrate the metabolic pathway of docetaxel and the experimental workflow for its quantification.
Caption: A flowchart of the sample preparation and analysis workflow.
Caption: A simplified diagram of the primary metabolic fate of docetaxel.
References
Application Notes and Protocols for the Use of Docetaxel in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Docetaxel in in vitro cell culture experiments. Docetaxel is a potent anti-mitotic chemotherapeutic agent belonging to the taxane family of drugs. Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This document outlines the core principles of working with Docetaxel in a research setting, including detailed experimental protocols and expected outcomes in various cancer cell lines.
Role of Docetaxel-d5
It is critical to distinguish between Docetaxel and its deuterated analog, this compound. While structurally similar, their applications in research differ significantly. This compound, where five hydrogen atoms are replaced by deuterium, is primarily utilized as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). This allows for precise quantification of Docetaxel in biological samples, which is essential for pharmacokinetic and drug metabolism studies. There is no evidence to suggest that this compound is used for in vitro experiments to assess its intrinsic cytotoxic or biological activity; for these purposes, the non-deuterated Docetaxel should be used.
Mechanism of Action of Docetaxel
Docetaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1] This binding event promotes the assembly of tubulin into stable, non-functional microtubule bundles and inhibits their depolymerization.[1][2] The disruption of normal microtubule dynamics is crucial for various cellular processes, most notably mitotic spindle formation during cell division. The stabilization of microtubules by Docetaxel leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[2][3]
Figure 1: Simplified signaling pathway of Docetaxel's mechanism of action.
Data Presentation: In Vitro Efficacy of Docetaxel
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Docetaxel in various human cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| MCF-7 | Breast Cancer | 4 - 10.5 | 24 - 72 |
| MDA-MB-231 | Breast Cancer | 4 - 24.12 | 24 - 48 |
| A549 | Non-Small Cell Lung Cancer | 1.94 - 18.1 x 10⁻³ (µM) | 24 - 72 |
| H460 | Non-Small Cell Lung Cancer | 1.41 (µM) | Not Specified |
| PC-3 | Prostate Cancer | 25 | 24 |
| DU-145 | Prostate Cancer | 10.1 x 10⁻³ - 53.6 (µM) | 24 - 72 |
| HeLa | Cervical Cancer | 0.3 | 24 |
| CaSki | Cervical Cancer | 0.3 | 24 |
| BxPC3 | Pancreatic Cancer | 0.3 | 24 |
| Capan-1 | Pancreatic Cancer | 0.3 | 24 |
| Hs746T | Stomach Cancer | 1 | 24 |
| AGS | Stomach Cancer | 1 | 24 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to evaluate the efficacy of Docetaxel.
Figure 2: General experimental workflow for in vitro evaluation of Docetaxel.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of Docetaxel on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Docetaxel stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Docetaxel Treatment: Prepare serial dilutions of Docetaxel in complete medium from the stock solution. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Docetaxel. Include a vehicle control (medium with DMSO, at the same concentration as the highest Docetaxel concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the Docetaxel concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Docetaxel stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Docetaxel (e.g., IC50 concentration) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Docetaxel stock solution (in DMSO)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Docetaxel at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Western Blot for Tubulin Polymerization
This assay assesses the effect of Docetaxel on microtubule stability by measuring the ratio of polymerized (pellet) to soluble (supernatant) tubulin.
Materials:
-
Cancer cell line of interest
-
Docetaxel stock solution (in DMSO)
-
Lysis buffer (e.g., M-PER or RIPA)
-
Microtubule-stabilizing buffer
-
Primary antibody against α-tubulin or β-tubulin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents
Protocol:
-
Cell Treatment: Treat cells with Docetaxel for a specified time (e.g., 24 hours).
-
Cell Lysis and Fractionation:
-
Wash cells with PBS and lyse in a microtubule-stabilizing buffer.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to separate the soluble (supernatant) and polymerized (pellet) tubulin fractions.
-
-
Protein Quantification: Determine the protein concentration of the soluble fraction. Resuspend the pellet in a known volume of lysis buffer.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the soluble and pellet fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against tubulin.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and imaging system. Quantify the band intensities to determine the ratio of polymerized to soluble tubulin. An increase in the polymerized fraction in Docetaxel-treated cells indicates microtubule stabilization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Docetaxel-d5 Internal Standard Concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Docetaxel-d5 as an internal standard (IS) in LC-MS/MS assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during method development and validation.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound the preferred choice for Docetaxel bioanalysis?
A stable isotope-labeled internal standard is considered the "gold standard" in quantitative LC-MS/MS analysis.[1] this compound is structurally identical to Docetaxel, with the only difference being the replacement of five hydrogen atoms with deuterium. This near-identical physicochemical profile ensures that it co-elutes with the analyte and experiences the same effects during sample extraction, chromatography, and ionization.[2] This allows for accurate correction of variations in sample preparation and matrix effects, leading to higher precision and accuracy in the quantification of Docetaxel.[3][4]
Q2: What is the ideal concentration for my this compound internal standard?
There is no single universal concentration, but a general best practice is to add the internal standard at a concentration that is similar to the expected concentration of the analyte in the samples.[5] A common approach is to select a concentration in the mid-range of the calibration curve. For instance, if your calibration curve for Docetaxel spans from 1 to 500 ng/mL, a this compound concentration of 50-100 ng/mL could be a good starting point. The optimal concentration should yield a consistent and reproducible signal across all samples without being so high that it introduces impurities or causes detector saturation.[6]
Q3: What are the acceptance criteria for the internal standard response during a sample run?
According to regulatory guidelines, the response of the internal standard should be monitored to ensure the integrity of the analytical run. A common, though not universally mandated, practice is to establish acceptance criteria for the IS response in unknown samples based on the response in the calibration standards and quality control (QC) samples. For example, an analytical run may be considered acceptable if the IS response in the unknown samples is within 50% to 150% of the average IS response of the calibrators and QCs.[7] Any significant deviation from this range should trigger an investigation.[3]
Q4: Can the concentration of this compound affect how it compensates for matrix effects?
Yes, the concentration of the internal standard can influence its ability to compensate for matrix effects.[4] If the IS concentration is significantly different from the analyte concentration, the extent to which they are affected by ion suppression or enhancement may differ.[8] By maintaining a consistent and appropriate concentration ratio between the analyte and the IS, the compensation for matrix-related signal variability is more effective.[9]
Troubleshooting Guide
This guide addresses common issues related to the optimization and use of this compound internal standard.
Issue 1: High Variability in this compound Response Across an Analytical Run
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Sample Preparation | Ensure consistent and calibrated pipetting when adding the this compound solution to all samples. The IS should be added at the earliest stage of sample preparation to account for variability in all subsequent steps.[10] Ensure thorough vortexing after adding the IS to achieve homogeneity. |
| Matrix Effects | Different biological samples can have varying matrix components that cause ion suppression or enhancement.[1] Improve chromatographic separation to better resolve this compound from interfering compounds. Optimize the sample clean-up procedure (e.g., switch from protein precipitation to SPE or LLE). |
| Instrumental Issues | Check the autosampler for air bubbles and ensure the injection needle is properly seated and not clogged.[10] Allow the mass spectrometer source conditions (e.g., temperature, gas flow) to stabilize before starting the run.[10] |
Issue 2: Consistently Low this compound Response
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal IS Concentration | The chosen concentration may be too low for the sensitivity of the instrument or the degree of ion suppression in the matrix. Prepare a fresh, higher concentration working solution of this compound and re-spike the samples. |
| Degradation of Internal Standard | This compound may be degrading during sample collection, storage, or processing. Perform stability tests of this compound in the biological matrix under the same conditions as the study samples.[10] |
| Poor Extraction Recovery | The sample preparation method may not be efficiently extracting this compound. Optimize the extraction solvent, pH, and procedure to improve recovery. |
Issue 3: Consistently High this compound Response or Detector Saturation
| Potential Cause | Troubleshooting Steps & Solutions |
| Internal Standard Concentration is Too High | A high IS concentration can lead to detector saturation and may introduce "cross-talk" or interference with the analyte signal.[3] Prepare a new, lower concentration working solution of this compound. |
| Contamination | The LC-MS system or the reconstitution solvent may be contaminated with this compound. Flush the system with appropriate solvents and use fresh, high-purity solvents for sample reconstitution. |
| Presence of Unlabeled Analyte in IS | The this compound standard may contain a significant amount of unlabeled Docetaxel as an impurity.[7] This can be assessed by injecting a high concentration of the IS and monitoring the analyte's mass transition. If significant, obtain a purer standard or adjust the IS concentration.[1] |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol outlines a systematic approach to determine the optimal working concentration of this compound for a bioanalytical method.
Objective: To find a this compound concentration that provides a stable and reproducible signal across the calibration range without causing detector saturation or significant contribution to the analyte signal.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Docetaxel reference standard
-
This compound internal standard
-
LC-MS/MS system and appropriate chromatographic column
-
Solvents for extraction and mobile phase
Procedure:
-
Prepare a Range of IS Working Solutions: Prepare several working solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at concentrations such as 10, 50, 100, and 250 ng/mL.
-
Spike Blank Matrix: Spike the blank biological matrix with each of the this compound working solutions.
-
Process and Analyze: Process these samples using your established sample preparation protocol (e.g., protein precipitation, LLE, or SPE). Analyze the extracted samples by LC-MS/MS.
-
Evaluate IS Response:
-
Signal Intensity: Check the peak area or height of this compound. The ideal concentration should give a robust signal that is well above the instrument's noise level but not approaching detector saturation.
-
Reproducibility: Inject each concentration multiple times (n=3-5) and calculate the coefficient of variation (%CV) of the peak area. The %CV should ideally be less than 15%.
-
-
Assess Contribution to Analyte Signal: Inject the sample spiked with the highest concentration of this compound and monitor the mass transition for unlabeled Docetaxel. The signal from unlabeled Docetaxel should be less than 5% of the signal of the Lower Limit of Quantification (LLOQ) for Docetaxel.[7]
-
Select Optimal Concentration: Choose the concentration that provides a stable, reproducible signal in the mid-range of the detector's linear response and does not contribute significantly to the analyte signal.
Protocol 2: Evaluation of Matrix Effects
This protocol uses the post-extraction spike method to quantify the effect of the biological matrix on the ionization of Docetaxel and this compound.
Objective: To determine if components in the biological matrix suppress or enhance the MS signal of the analyte and internal standard.
Materials:
-
Blank biological matrix from at least six different sources
-
Docetaxel and this compound stock solutions
-
Extraction and mobile phase solvents
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the reconstitution solution with Docetaxel and this compound at a known concentration (e.g., a mid-QC level).
-
Set B (Post-Extraction Spike): Extract blank matrix samples first. Then, spike the extracted, dried, and reconstituted matrix with Docetaxel and this compound at the same concentration as Set A.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
A value close to 1 suggests that this compound effectively compensates for the matrix effect.
-
Data Summary Table for Matrix Effect Evaluation
| Matrix Source | Analyte Peak Area (Set A) | Analyte Peak Area (Set B) | Analyte MF | IS Peak Area (Set A) | IS Peak Area (Set B) | IS MF | IS-Normalized MF |
| Lot 1 | 500,000 | 400,000 | 0.80 | 600,000 | 480,000 | 0.80 | 1.00 |
| Lot 2 | 510,000 | 380,000 | 0.75 | 605,000 | 450,000 | 0.74 | 1.01 |
| Lot 3 | 495,000 | 450,000 | 0.91 | 590,000 | 530,000 | 0.90 | 1.01 |
| ... | ... | ... | ... | ... | ... | ... | ... |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Logic for troubleshooting inconsistent IS response.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. rsc.org [rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Docetaxel-d5 Analysis by ESI-MS
Welcome to the technical support center for the analysis of Docetaxel-d5 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression and ensure accurate and reliable quantitative results.
Troubleshooting Guide: Addressing Ion Suppression of this compound
Ion suppression is a common challenge in ESI-MS that can significantly impact the accuracy, precision, and sensitivity of this compound quantification.[1][2][3][4][5] This guide provides a systematic approach to identifying and mitigating ion suppression.
Issue 1: Low or Inconsistent Signal Intensity for this compound
Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound.[1][5]
Troubleshooting Steps:
-
Diagnose with Post-Column Infusion: A post-column infusion experiment can help identify at what retention times ion suppression is most significant.[2][6]
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][7]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like plasma. Experiment with different sorbent types (e.g., C18, mixed-mode) and optimize the wash and elution solvents to selectively remove interferences while retaining this compound.[8]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation.
-
Protein Precipitation (PPT): While fast and simple, PPT is often less effective at removing phospholipids and other interfering compounds.[2][5]
-
-
Refine Chromatographic Separation: Modifying the LC method can separate this compound from the interfering components.[1][8]
-
Adjust Gradient Profile: A shallower gradient can improve the separation of closely eluting compounds.[8]
-
Change HPLC Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter the elution profile.[8]
-
Modify Mobile Phase: Adjusting the organic solvent percentage, trying a different organic solvent (e.g., methanol vs. acetonitrile), or adding modifiers like formic acid or ammonium formate can improve separation.[8]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7][8]
Issue 2: Poor Accuracy and Precision in Quantitative Analysis
Possible Cause: Inconsistent matrix effects across different samples are affecting the ionization of this compound and the internal standard differently.[8]
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure that this compound (the internal standard) is co-eluting with the analyte (Docetaxel). If they do not co-elute, the internal standard cannot effectively compensate for matrix effects.[8]
-
Implement a More Robust Sample Cleanup: As with low signal intensity, a more effective sample preparation method like SPE is key to removing the source of variability.[8]
-
Evaluate for Carryover: Carryover from previous injections, especially of formulation vehicles like polysorbate 80, can cause ion suppression in subsequent runs. A gradient run with a column wash can help mitigate this.[9]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids, proteins from plasma) interfere with the ionization of the target analyte, this compound, in the ESI source.[1][2][5] This competition for ionization leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[2][3][4]
Q2: Why is a stable isotope-labeled internal standard like this compound used, and can it be affected by ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS analysis. Because it has nearly identical physicochemical properties to the analyte (Docetaxel), it will co-elute and experience the same degree of ion suppression or enhancement.[1][2] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[1][2] However, if the ion suppression is severe, the signal of the internal standard itself can be compromised, affecting the reliability of the results.[2]
Q3: What are common sources of ion suppression in Docetaxel analysis?
A3: Common sources include endogenous matrix components from biological samples like plasma (e.g., phospholipids, salts, proteins) and exogenous substances such as dosing vehicles (e.g., polysorbate 80, Cremophor EL) used in drug formulations.[6][9][10]
Q4: How can I quantitatively assess the matrix effect for my this compound method?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a clean solution at the same concentration. The matrix factor (MF) is calculated, where a value less than 1 indicates ion suppression and a value greater than 1 indicates ion enhancement.[6][11] An ideal absolute matrix factor should be between 0.75 and 1.25.[6]
Experimental Protocols and Data
Table 1: Example Sample Preparation Protocols for Docetaxel Analysis
| Protocol | Sample Pre-treatment | Procedure | Evaporation & Reconstitution |
| Solid-Phase Extraction (SPE) | To 200 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.[8] | Conditioning: 1 mL of methanol followed by 1 mL of water. Loading: Load the pre-treated sample. Washing: 1 mL of 5% methanol in water. Elution: 1 mL of methanol.[8] | Evaporate the eluate to dryness under nitrogen. Reconstitute in 100 µL of mobile phase.[8] |
| Protein Precipitation (PPT) | To 100 µL of serum, add a deuterated internal standard (docetaxel-D9).[12] | Perform a simple protein crash.[12] | Not specified. |
| Liquid-Liquid Extraction (LLE) | Not specified. | Use a simple liquid/liquid extraction with methyl tert-butyl ether.[9] | Not specified. |
Table 2: Example LC-MS/MS Parameters for Docetaxel Analysis
| Parameter | Condition 1 | Condition 2 |
| LC Column | Zorbax Eclipse Plus C18[13][14] | Phenomenex Hypersil ODS (5 µm, 100x2 mm)[15] |
| Mobile Phase | Isocratic: Water with 0.05% acetic acid and 20 µM sodium acetate / Methanol (30/70, v/v)[13][14] | Isocratic: 0.1% formic acid in methanol-water (70:30, v/v)[15] |
| Ionization Mode | ESI Positive[14][16] | ESI Positive[15] |
| Monitored Transitions | Docetaxel: m/z 830.3 → 548.8[13][14] | Not specified. |
| Paclitaxel (IS): m/z 876.3 → 307.7[13][14] |
Table 3: Reported Method Validation Data for Docetaxel Analysis
| Parameter | Result | Reference |
| Linearity Range | 1–500 ng/mL | [13][14] |
| Accuracy | -4.6% to 4.2% | [13][14] |
| Precision | No higher than 7.0% | [13][14] |
| Matrix Effect | Between 111.5% and 99.4% for total plasma (indicating minimal effect) | [16] |
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Docetaxel in Serum Using Turbulent Flow Liquid Chromatography Electrospray Tandem Mass Spectrometry (TFC-HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sensitive liquid chromatography-mass spectrometry assay for quantitation of docetaxel and paclitaxel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Docetaxel-d5 & Calibration Curve Linearity
Welcome to the technical support center for troubleshooting calibration curve non-linearity in Docetaxel bioanalysis using Docetaxel-d5 as an internal standard. This resource provides in-depth guidance for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in Docetaxel LC-MS/MS analysis?
Non-linearity in calibration curves for Docetaxel is a frequent observation in bioanalytical methods and can stem from several factors. The most common causes include:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become overwhelmed by the number of ions, leading to a plateau in signal response. This is a primary cause of non-linearity at the upper end of the calibration range.[1][2][3]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can co-elute with Docetaxel and interfere with its ionization efficiency in the MS source.[1][4][5][6] This can either suppress or enhance the signal, leading to a non-proportional response.
-
Ionization Saturation: The electrospray ionization (ESI) source has a limited capacity for generating ions. At high analyte concentrations, competition for ionization can occur, resulting in a non-linear response.[1][7]
-
Formation of Multimers or Adducts: Docetaxel may form dimers or other multimers at high concentrations, or it can form adducts with ions like sodium ([M+Na]⁺).[8][9][10] These different species may have different ionization efficiencies, contributing to non-linearity.
-
Inappropriate Internal Standard Behavior: While this compound is an ideal stable isotope-labeled internal standard (SIL-IS), issues such as impurities or incorrect concentration can lead to a non-proportional response between the analyte and the IS.[1][11]
Q2: How does using this compound help in correcting for non-linearity?
This compound is a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for quantitative LC-MS/MS analysis.[2][12][13] Its utility in addressing non-linearity lies in its ability to compensate for various sources of error:
-
Correction for Matrix Effects: Since this compound is chemically and physically almost identical to Docetaxel, it co-elutes and experiences the same matrix-induced ion suppression or enhancement.[4][13] By calculating the ratio of the analyte signal to the IS signal, these variations are normalized.
-
Compensation for Variability in Sample Preparation: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of this compound. The analyte/IS ratio therefore remains constant, ensuring accuracy.[14]
-
Accounting for Instrumental Variability: Fluctuations in injection volume and MS source conditions are compensated for by the use of an internal standard.[12][14]
It is important to note that while a SIL-IS can correct for many sources of variability, it cannot correct for detector saturation, as both the analyte and the IS signals will be affected.[3]
Q3: My calibration curve for Docetaxel is still non-linear even with this compound. What should I do?
If you are still observing non-linearity, a systematic troubleshooting approach is necessary. The following flowchart outlines the steps to diagnose and resolve the issue.
Caption: A flowchart for troubleshooting non-linear calibration curves.
Q4: When should I consider using a non-linear regression model?
If the cause of non-linearity cannot be eliminated through experimental optimization (e.g., dilution to avoid detector saturation), a non-linear regression model may be appropriate.[11][15][16]
-
Weighted Linear Regression: Often, the variability of the response increases with concentration (heteroscedasticity). In such cases, a weighted linear regression (e.g., 1/x or 1/x²) can provide a better fit than a simple linear regression by giving more weight to the less variable, lower concentration points.[17][18][19]
-
Quadratic Regression: A quadratic (second-order polynomial) regression can be used to fit a curved line to the data.[2][11][17] However, its use in regulated bioanalysis can be controversial and requires careful justification and validation.[2]
The choice of the regression model should be justified by examining the residual plots. A random distribution of residuals around zero indicates a good fit.
Troubleshooting Guides
Issue 1: Poor Linearity at High Concentrations (r² < 0.99)
Symptoms:
-
The calibration curve flattens at higher concentrations.
-
Back-calculated concentrations for high standards have poor accuracy.
-
Chromatographic peaks for high standards may appear flat-topped.
Potential Cause & Solution:
| Potential Cause | Recommended Solution |
| Detector Saturation | 1. Reduce Analyte Concentration: Dilute the upper limit of quantification (ULOQ) standard and any samples with high expected concentrations.[3] 2. Optimize MS Parameters: Reduce the sensitivity of the mass spectrometer by adjusting parameters such as collision energy, declustering potential, or by using a less intense product ion transition.[1] |
| Ionization Saturation | 1. Dilute Samples: Similar to detector saturation, diluting the samples can alleviate competition for ionization. 2. Optimize LC Method: A shallower gradient may reduce the concentration of analyte entering the source at any given time. |
Issue 2: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Variable peak areas for the same concentration standard across different runs.
-
Poor precision (%CV > 15%) for quality control (QC) samples.
Potential Cause & Solution:
| Potential Cause | Recommended Solution |
| Matrix Effects | 1. Improve Sample Preparation: Switch from a simple protein precipitation to a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4] 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate Docetaxel from co-eluting matrix components.[4] Using a different column chemistry can also be beneficial. |
| Inconsistent Internal Standard Addition | 1. Verify Pipetting Accuracy: Ensure that the pipettes used for adding the this compound internal standard are properly calibrated. 2. Optimize IS Concentration: A common practice is to use an IS concentration that is in the middle of the calibration curve range. |
Experimental Protocols
Protocol 1: Establishing a Linear Calibration Curve for Docetaxel in Human Plasma
This protocol outlines a general procedure for preparing calibration standards and QC samples for the quantification of Docetaxel in human plasma using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Docetaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve Docetaxel in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare a series of Docetaxel working solutions by serial dilution of the stock solution with 50:50 acetonitrile:water. Prepare a this compound working solution (e.g., 100 ng/mL) in the same diluent.
2. Preparation of Calibration Standards and QC Samples:
-
Spike blank human plasma with the Docetaxel working solutions to achieve the desired calibration curve concentrations (e.g., 1-500 ng/mL).[8][9]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma sample (blank, standard, or QC), add 20 µL of the this compound working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
5. Data Analysis:
-
Plot the peak area ratio (Docetaxel peak area / this compound peak area) against the nominal concentration of Docetaxel.
-
Apply a linear regression with a weighting factor of 1/x or 1/x² and assess the coefficient of determination (r²). An r² value > 0.99 is generally considered acceptable.[1][8][9]
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Calibration Curve Range | 1 - 500 ng/mL | [8][9] |
| 0.25 - 10 ng/mL | [20] | |
| 50 - 3000 ng/mL (DBS) | [21] | |
| Linearity (r²) | > 0.99 | [8][9] |
| 0.9974 | [20] | |
| Precision (%CV) | ≤ 7.0% | [8][9] |
| ≤ 8.8% | [20] | |
| < 9.8% | [21] | |
| Accuracy | -4.6% to 4.2% | [8][9] |
| 99% to 103% | [21] |
Visualization of Key Concepts
Caption: How this compound compensates for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS/MS signal & LOQ - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Internal standard - Wikipedia [en.wikipedia.org]
- 13. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 16. scirp.org [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 19. researchgate.net [researchgate.net]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. Determination of docetaxel in dried blood spots by LC-MS/MS: Method development, validation and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term and freeze-thaw stability issues of Docetaxel-d5
This technical support center provides guidance on the long-term and freeze-thaw stability of Docetaxel-d5. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound, similar to its non-deuterated counterpart Docetaxel, revolve around chemical degradation and physical precipitation.[1][2] Chemical degradation can lead to a loss of potency and the formation of potentially toxic impurities.[1] Physical instability, often observed as crystallization or precipitation, is a significant risk, particularly in diluted infusion solutions.[2][3][4]
Q2: What are the known degradation products of Docetaxel?
A2: Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have identified several degradation products.[1][5][6] The most common include:
-
7-epi-Docetaxel: An epimer of Docetaxel that is thermodynamically more stable.[6]
-
10-oxo-7-epidocetaxel [1]
-
7-epi-10-oxo-docetaxel [5]
The formation of these impurities is dependent on the specific stress conditions. For instance, basic conditions tend to generate a wider range of degradation products.[5][6]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, this compound solutions should be stored under controlled conditions. While specific stability can depend on the formulation and concentration, general recommendations are as follows:
-
Concentrated Solutions: Docetaxel injection concentrates are typically stored at controlled room temperature (20°C to 25°C or 68°F to 77°F) and protected from light.[7] Some formulations may also be stored under refrigeration (2°C to 8°C).[7][8]
-
Diluted Infusion Solutions: The stability of diluted solutions can vary significantly based on the diluent (e.g., 0.9% sodium chloride, 5% dextrose), the container type (e.g., PVC, polyolefin), and the storage temperature.[9][10] Studies have shown that some diluted solutions can be stable for several weeks at refrigerated or room temperature when stored in appropriate containers like polyolefin bags.[9][10][11] It is crucial to inspect for any precipitation before use.[2][12]
Q4: How many freeze-thaw cycles can this compound solutions tolerate?
A4: While specific data on this compound is limited, information on Docetaxel suggests that freezing does not adversely affect the product in its concentrated form.[7] For diluted solutions, repeated freeze-thaw cycles are generally not recommended due to the risk of precipitation and concentration changes. If freezing is necessary, it is advisable to aliquot the solution into single-use portions to minimize the number of freeze-thaw cycles. Long-term storage at -60°C has been shown to maintain the stability of Docetaxel.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or Crystallization in Solution | - Supersaturation- Temperature fluctuations- Incompatible container material (e.g., some PVC bags)[9]- Improper dilution technique | - Visually inspect the solution before each use.[2][12]- Store at a constant, recommended temperature.- Use compatible containers such as polyolefin bags or glass bottles.[4][9]- Follow validated dilution protocols carefully. |
| Loss of Potency or Inconsistent Results | - Chemical degradation due to improper storage (e.g., exposure to light, extreme temperatures, or pH)[1][7]- Multiple freeze-thaw cycles | - Store solutions protected from light.[7]- Maintain storage at the recommended temperature.- Avoid repeated freezing and thawing by preparing single-use aliquots.- Use a validated stability-indicating analytical method (e.g., HPLC) to regularly check the concentration.[14] |
| Appearance of Unknown Peaks in Chromatogram | - Formation of degradation products[15] | - Perform forced degradation studies to identify potential degradation products.- Use a validated, stability-indicating HPLC or UPLC method that separates the active ingredient from all potential impurities.[14][16] |
Quantitative Stability Data
Table 1: Stability of Docetaxel Solutions under Various Storage Conditions
| Concentration | Diluent | Container | Storage Temperature | Duration | Remaining Concentration | Reference |
| 10 mg/mL | Ethanol & Polysorbate 80 | Vials | 4°C or 23°C | 21 days | > 95% | [15][17] |
| 0.4 mg/mL & 0.8 mg/mL | 0.9% Sodium Chloride | Polypropylene-polyethylene copolymer bags | 23°C | 35 days | > 95% | [15][17] |
| 0.3 mg/mL & 0.9 mg/mL | 0.9% NaCl or 5% Dextrose | Polyolefine containers | Room Temperature | 4 weeks | > 95% | [9] |
| 0.3 mg/mL & 0.7 mg/mL | 0.9% NaCl or 5% Glucose | Polyolefin bags | 2°C–8°C or 25°C | 56 days | Compliant with physical and chemical acceptance criteria | [10][11] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and assess the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N hydrochloric acid. Incubate at 60°C for 24 hours.[1]
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N sodium hydroxide. Incubate at room temperature for 2 hours.[1]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[1]
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose the stock solution to UV light.[14]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC or UPLC-MS method to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general protocol for a stability-indicating HPLC method to quantify this compound and its impurities.
-
Column: A C18 column (e.g., Sunfire C18, 250 x 4.6 mm, 5µm) is commonly used.[14][18]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an acidic buffer (e.g., 0.01% acetic acid) is often employed.[14][18]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[14]
-
Detection: UV detection at 230 nm or 232 nm is standard.[14][15]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[18]
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sps.nhs.uk [sps.nhs.uk]
- 3. Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pfizermedical.com [pfizermedical.com]
- 8. globalrph.com [globalrph.com]
- 9. Physico-chemical stability of docetaxel premix solution and docetaxel infusion solutions in PVC bags and polyolefine containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 11. Physical and chemical stability of docetaxel infusions in polyolefin bags containing 0.9% soduim chloride or 5% glucose at 5 C and 25 C | Semantic Scholar [semanticscholar.org]
- 12. "Physical and chemical stability of docetaxel infusions in polyolefin b" by S Macleod and GJ Sewell [pearl.plymouth.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. cjhp-online.ca [cjhp-online.ca]
- 16. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 18. rjptonline.org [rjptonline.org]
Managing isotopic crosstalk between Docetaxel and Docetaxel-d5
This guide provides troubleshooting protocols and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing isotopic crosstalk between Docetaxel (analyte) and its stable isotope-labeled internal standard (SIL-IS), Docetaxel-d5, during quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why does it occur between Docetaxel and this compound?
A: Isotopic crosstalk, or cross-signal contribution, is a form of interference where the signal from the analyte (Docetaxel) and its internal standard (this compound) are not entirely distinct.[1] This phenomenon arises from two primary sources:
-
Isotopic Impurity of the Internal Standard: The synthesis of this compound is never 100% complete, resulting in a small, residual amount of the unlabeled (d0) Docetaxel. This impurity co-elutes with the analyte and directly contributes to the analyte's signal, creating a false baseline signal.[2]
-
Natural Isotopic Abundance of the Analyte: Carbon, a major component of Docetaxel, naturally exists as a mixture of isotopes, primarily ¹²C (~98.9%) and ¹³C (~1.1%).[1] Due to the large number of carbon atoms in Docetaxel (C₄₃H₅₃NO₁₄), there is a statistically significant probability of molecules containing several ¹³C atoms. This results in a distribution of isotopic peaks (M+1, M+2, etc.). The M+5 peak of Docetaxel can overlap with the primary mass of this compound, contributing to the internal standard's signal.[3][4]
Q2: How can I detect and quantify the extent of crosstalk from my this compound internal standard?
A: The most direct method is to analyze a blank matrix sample (e.g., plasma) that has been spiked only with your working concentration of this compound internal standard.
-
Prepare the Sample: Fortify a blank matrix sample with the internal standard. Process it using your standard sample preparation protocol (e.g., protein precipitation).
-
Acquire Data: Inject the sample into the LC-MS/MS system and monitor both the analyte (Docetaxel) and internal standard (this compound) MRM transitions.
-
Analyze Results: If you observe a peak in the analyte channel at the retention time of the internal standard, this is a direct measurement of the crosstalk contribution from the IS to the analyte signal.
The percentage of crosstalk can be calculated as follows:
% Crosstalk = (Area_Analyte_MRM / Area_IS_MRM) * 100
This value represents the percentage of the IS signal that incorrectly appears as the analyte signal.
| Parameter | Sample A (IS Only) | Sample B (IS Only) | Sample C (IS Only) | Average |
| IS Peak Area (this compound) | 8,540,000 | 8,610,000 | 8,490,000 | 8,546,667 |
| Analyte Peak Area (Docetaxel) | 12,810 | 13,015 | 12,650 | 12,825 |
| % Crosstalk Contribution | 0.150% | 0.151% | 0.149% | 0.150% |
Troubleshooting Guides
Problem: My calibration curve is non-linear at the lower limit of quantification (LLOQ), showing a positive bias.
This is a classic symptom of isotopic crosstalk from the internal standard to the analyte channel. The constant background signal from the d0 impurity in the IS has a disproportionately large impact on the low-concentration standards, artificially inflating their response and causing the calibration curve to become non-linear.
Experimental Protocols & Corrective Actions
Protocol 1: Mathematical Correction for Crosstalk
Once you have determined the % Crosstalk contribution (from Q2), you can apply a correction to all your experimental samples. The true analyte area can be calculated using the following formula:
Corrected_Analyte_Area = Measured_Analyte_Area - (Measured_IS_Area * (% Crosstalk / 100))
This corrected analyte area should then be used to calculate the final concentration, restoring linearity to the calibration curve. Mathematical correction is a common and accepted practice in regulated bioanalysis.[5]
Protocol 2: Suggested LC-MS/MS Method for Docetaxel Analysis
This protocol is a starting point adapted from published methods and should be optimized for your specific instrumentation.[6][7][8][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
2. Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 30% B, ramp to 95% B over 4 min, hold 1 min, return to 30% B and equilibrate for 2 min. |
3. Mass Spectrometry Parameters
Analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Docetaxel readily forms a sodium adduct [M+Na]+, which often provides a stable and intense signal.[9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type |
| Docetaxel | 830.3 | 548.8 | [M+Na]+ |
| This compound (IS) | 835.3 | 548.8 | [M+5+Na]+ |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Bioanalytical Method Validation for Docetaxel Assays: A Comparative Guide to Using Docetaxel-d5 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of regulatory submission and clinical success. When developing assays for the widely used chemotherapeutic agent Docetaxel, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides a comprehensive comparison of bioanalytical method validation parameters when using the stable isotope-labeled internal standard, Docetaxel-d5, versus a common alternative, Paclitaxel, guided by the harmonized principles of the ICH M10 guideline.
The International Council for Harmonisation (ICH) M10 guideline has become the global standard for bioanalytical method validation, ensuring a unified approach to the quality and consistency of bioanalytical data.[1][2][3][4][5] This guideline outlines key validation parameters that must be thoroughly evaluated to demonstrate a method is fit for its intended purpose.[1][5][6]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of stable isotope-labeled internal standards (SIL-IS), such as this compound, whenever possible.[7] A SIL-IS is considered the gold standard because its physicochemical properties are nearly identical to the analyte of interest.[8][9][10] This structural similarity allows it to effectively compensate for variability during sample preparation, chromatography, and ionization in mass spectrometry, leading to more accurate and precise results.[8][9] this compound, a deuterated form of Docetaxel, is an ideal internal standard for quantitative analysis by LC-MS/MS.[2]
A Common Alternative: The Structural Analog
Comparative Overview of Validation Parameters
The following tables summarize key bioanalytical method validation parameters for Docetaxel assays, comparing the use of this compound with Paclitaxel as the internal standard. The acceptance criteria are based on the harmonized ICH M10 guideline.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | ICH M10 Acceptance Criteria | Docetaxel Assay with this compound (Typical Performance) | Docetaxel Assay with Paclitaxel (Typical Performance) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99[1] |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response. Accuracy and precision should be within ±20%. | 0.25 - 10 ng/mL | 1 - 50 ng/mL[1][12] |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ). | Typically within ±10% | -4.6% to 4.2%[1] |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ). | Typically ≤ 10% | ≤ 7.0%[1] |
| Matrix Effect | The matrix factor should be consistent, with a CV ≤ 15%. | Minimal and consistent due to co-elution and similar ionization. | Potential for differential matrix effects, requires careful evaluation. |
| Recovery | Consistent, precise, and reproducible. | High and consistent. | 92% to 118%[13] |
| Stability | Analyte should be stable under expected conditions (freeze-thaw, bench-top, long-term). | Demonstrated stability in various matrices and conditions. | Metabolites of Docetaxel have been found to be unstable in human plasma at ambient temperature.[14] |
Experimental Protocols: A Closer Look
The successful validation of a bioanalytical method relies on well-defined experimental protocols. Below are typical methodologies for a Docetaxel assay in human plasma using LC-MS/MS.
Sample Preparation:
A common and efficient method for extracting Docetaxel and its internal standard from plasma is protein precipitation.
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or Paclitaxel).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-phase extraction (SPE) is another effective, though more complex, sample preparation technique that can provide a cleaner extract.[6]
LC-MS/MS Analysis:
The separation and detection of Docetaxel and the internal standard are typically achieved using a reversed-phase C18 column and a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm).[6]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Docetaxel: m/z 808.4 → 527.3
-
This compound: m/z 813.4 → 527.3
-
Paclitaxel: m/z 854.4 → 286.2[1]
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical processes, the following diagrams, created using the DOT language, illustrate the bioanalytical workflow and the decision-making process for selecting an internal standard.
Caption: Experimental workflow for Docetaxel bioanalysis.
References
- 1. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LC-MS / MS Method for the Determination of Docetaxel in Human Serum for Clinical Research | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 9. scispace.com [scispace.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Bioanalytical method development and validation of docetaxel and carvacrol in mice plasma using LC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the docetaxel concentration in human plasma measured with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a nanoparticle immunoassay and clinical applications of that assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Docetaxel-d5 and Paclitaxel as Internal Standards for Docetaxel Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the potent anti-cancer agent Docetaxel, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective, data-driven comparison of two commonly employed internal standards: the stable isotope-labeled Docetaxel-d5 and the structural analog Paclitaxel.
In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variability.[1] The two primary candidates for Docetaxel analysis, this compound and Paclitaxel, represent two distinct approaches to achieving this goal. This compound, a deuterated analog, is considered the "gold standard" due to its near-identical physicochemical properties to Docetaxel.[1] Paclitaxel, a closely related taxane, offers a cost-effective and readily available alternative.[2] This guide will delve into the performance characteristics of each, supported by experimental data from various studies.
Performance Characteristics: A Head-to-Head Comparison
The selection of an internal standard hinges on its ability to ensure reliable quantification across a range of experimental conditions. Key validation parameters from multiple studies using either this compound or Paclitaxel as an internal standard for Docetaxel are summarized below.
| Parameter | This compound (Deuterated IS) | Paclitaxel (Structural Analog IS) | Key Considerations |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 | Both internal standards generally yield excellent linearity over a wide concentration range. |
| Lower Limit of Quantification (LLOQ) | Varies by study | 0.25 ng/mL, 0.3 nM[3], 1 ng/mL, 2.5 ng/mL (plasma), 5 ng/mL (urine)[4] | The LLOQ is highly dependent on the specific method and instrumentation. However, methods using Paclitaxel have demonstrated high sensitivity. |
| Precision (%CV) | Typically <15% | ≤ 8.8%, < 7.0%, <10%[5] | Both internal standards can achieve high levels of precision, well within regulatory acceptance criteria. |
| Accuracy (% Bias) | Typically within ±15% | -4.6% to 4.2%[6] | Assays using Paclitaxel as an internal standard have demonstrated high accuracy. |
| Recovery | Expected to be similar to Docetaxel | 109% | Paclitaxel has shown high and consistent recovery, indicating its suitability for correcting for extraction variability. |
| Matrix Effects | Potential for differential matrix effects despite co-elution[7][8] | Potential for different matrix effects due to chromatographic separation from Docetaxel.[7] | While deuterated standards are designed to co-elute and experience identical matrix effects, this is not always guaranteed.[7][8] Careful validation is crucial for both types of standards. |
| Chromatographic Separation | Co-elutes with Docetaxel[1] | Separates chromatographically from Docetaxel[9] | Co-elution of deuterated standards is a key advantage, while the separation of structural analogs can sometimes be beneficial in avoiding isobaric interferences. |
Experimental Protocols
The following are representative experimental protocols for the quantification of Docetaxel in human plasma using either this compound or Paclitaxel as an internal standard.
Protocol 1: Docetaxel Quantification using Paclitaxel as an Internal Standard[3][4]
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add 10 µL of the working internal standard solution (Paclitaxel in acetonitrile).
-
Vortex mix for 30 seconds.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Load the supernatant onto a conditioned SOLA SPE plate.
-
Wash the plate with an appropriate solvent.
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: Accucore RP-MS (2.6 µm, 50 x 2.1 mm) or Zorbax Eclipse Plus C18.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid or 0.05% acetic acid with 20 µM sodium acetate).[6][3]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
Protocol 2: General Protocol for using a Deuterated Internal Standard (e.g., this compound)
Note: A specific published protocol detailing the use of this compound was not found in the initial search; however, the following is a general workflow based on best practices for deuterated internal standards.[1][7]
1. Sample Preparation
-
To a known volume of the biological matrix (e.g., 100 µL of plasma), add a small volume (e.g., 5 µL) of the this compound internal standard solution at a known concentration.
-
Perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant, evaporate to dryness, and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like formic acid is common.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Docetaxel: Precursor ion (e.g., [M+H]⁺, [M+Na]⁺) → Product ion
-
This compound (IS): Precursor ion (e.g., [M+5+H]⁺, [M+5+Na]⁺) → Product ion
-
Visualizing the Workflow and Rationale
To aid in the decision-making process and to illustrate the underlying principles, the following diagrams have been generated.
Caption: Workflow for selecting an internal standard for Docetaxel analysis.
Caption: Simplified signaling pathway of Docetaxel's mechanism of action.
Conclusion: Making an Informed Decision
Both this compound and Paclitaxel have been successfully used as internal standards for the quantification of Docetaxel in various biological matrices.
This compound remains the theoretically ideal choice, as its properties most closely match those of the analyte, which is crucial for effectively compensating for matrix effects and other sources of variability.[1][7] However, the potential for chromatographic shifts and differential matrix effects, though less common, should not be overlooked and requires thorough validation.[7][8]
Paclitaxel has been demonstrated to be a robust and reliable alternative.[3] Its different chromatographic behavior can be advantageous in some instances, and its lower cost and wider availability make it an attractive option. The extensive validation data available in the literature supports its use in regulated bioanalysis.
Ultimately, the choice between this compound and Paclitaxel should be based on a careful consideration of the specific requirements of the assay, including desired sensitivity, regulatory expectations, and budget. Regardless of the choice, a comprehensive method validation is paramount to ensure the generation of high-quality, reliable data in any research or clinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive liquid chromatography-mass spectrometry assay for quantitation of docetaxel and paclitaxel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of docetaxel and Paclitaxel in human plasma by high-performance liquid chromatography: validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Docetaxel Quantification: A Comparative Analysis of Internal Standards
A deep dive into the accuracy and precision of Docetaxel-d5 versus common alternatives in quality control samples reveals the critical role of internal standard selection in bioanalytical assays. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform the selection of the most robust internal standard for Docetaxel quantification.
In the landscape of bioanalysis, particularly in regulated environments, the accuracy and precision of analytical methods are paramount. The choice of an appropriate internal standard (IS) is a cornerstone of a reliable liquid chromatography-mass spectrometry (LC-MS) method, as it compensates for variability during sample preparation and analysis. For the widely used anticancer drug Docetaxel, a variety of internal standards have been employed. This guide focuses on the performance of the stable isotope-labeled (SIL) internal standard, this compound, and compares it with commonly used non-deuterated alternatives, Paclitaxel and Ketoconazole.
Performance Under Scrutiny: Accuracy and Precision Data
The central tenet of a successful bioanalytical method is its ability to consistently and accurately measure the concentration of an analyte. The data presented below, collated from various validation studies, demonstrates the performance of this compound and Paclitaxel as internal standards in quality control (QC) samples. The acceptance criteria for accuracy and precision are based on regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which generally require the mean concentration to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and the coefficient of variation (CV) not to exceed 15% (20% at the LLOQ)[1][2][3].
Table 1: Accuracy and Precision of this compound in Quality Control Samples
| QC Level | Nominal Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 50 | 108 | 9.82 |
| Low | 150 | Not specified | 7.65 |
| Medium | 750 | Not specified | 8.21 |
| High | 1500 | Not specified | 6.43 |
| Data sourced from a validation study of a method for determining Docetaxel in dried blood spots using LC-MS/MS with this compound as the internal standard[4]. |
Table 2: Accuracy and Precision of Paclitaxel as an Internal Standard for Docetaxel Analysis in Quality Control Samples
| QC Level | Nominal Concentration (ng/mL) | Accuracy Range (%) | Precision (CV%) |
| LLOQ | 10 | Within ±15% | <15% |
| Low | 20 | -4.6 to 4.2 | <7.0% |
| Medium | 100 | -4.6 to 4.2 | <7.0% |
| High | 400 | -4.6 to 4.2 | <7.0% |
| Data compiled from multiple studies utilizing Paclitaxel as the internal standard for Docetaxel quantification in human plasma by LC-MS/MS[1][5][6]. |
The Deuterated Advantage: Why this compound Excels
The superiority of a stable isotope-labeled internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Docetaxel. This structural similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization, leading to more effective compensation for matrix effects and other sources of variability.
Non-deuterated internal standards, such as the structurally similar Paclitaxel or the unrelated Ketoconazole, can exhibit different chromatographic retention times and ionization efficiencies compared to Docetaxel. These differences can lead to inadequate correction for matrix effects, potentially compromising the accuracy and precision of the results.
Experimental Protocols: A Blueprint for Validation
The following outlines a typical experimental protocol for the validation of a bioanalytical method for Docetaxel using an internal standard, based on established guidelines and practices.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Docetaxel and the internal standard (this compound or alternative) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare working solutions by diluting the stock solutions to appropriate concentrations for spiking into the biological matrix.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of Docetaxel.
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Add the internal standard at a constant concentration to all calibration standards and QC samples.
3. Sample Preparation (Protein Precipitation):
-
To an aliquot of the plasma sample (containing analyte and IS), add a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex mix to ensure complete protein precipitation.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared sample onto a suitable liquid chromatography system coupled with a tandem mass spectrometer.
-
Use an appropriate chromatographic column (e.g., C18) and mobile phase to achieve separation of Docetaxel and the internal standard from endogenous matrix components.
-
Monitor the specific precursor-to-product ion transitions for both Docetaxel and the internal standard in multiple reaction monitoring (MRM) mode.
5. Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio of Docetaxel to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of the QC samples from the calibration curve.
-
Calculate the accuracy (% bias) and precision (% CV) for the QC samples.
-
The results should meet the acceptance criteria set by regulatory guidelines (typically ±15% for accuracy and ≤15% for precision, with ±20% and ≤20% at the LLOQ, respectively)[1][2][3].
Visualizing the Workflow
To illustrate the logical flow of a bioanalytical method validation for Docetaxel, the following diagrams are provided.
References
- 1. Comparison of the docetaxel concentration in human plasma measured with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a nanoparticle immunoassay and clinical applications of that assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Docetaxel and ketoconazole in advanced hormone-refractory prostate carcinoma: a phase I and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
The Gold Standard in Bioanalysis: A Performance Showdown of Docetaxel-d5 and Other Taxane Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of taxane-based chemotherapeutics, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of the performance of Docetaxel-d5 against other common taxane internal standards, supported by experimental data, to facilitate informed decisions in method development and validation.
Stable isotope-labeled (SIL) internal standards are widely recognized as the "gold standard" in quantitative mass spectrometry.[1][2] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more robust and reliable data.[1] In the analysis of docetaxel, a potent anti-cancer agent, the use of a deuterated analog, this compound, is often the preferred choice. This guide delves into a comparative analysis of this compound and other taxane internal standards, with a focus on key performance metrics such as linearity, accuracy, precision, and matrix effects.
Performance Comparison: this compound vs. Alternative Internal Standards
It is crucial to note that the data presented below is a synthesis from separate studies and not from a direct, single-source comparison. Variations in instrumentation, methodologies, and matrices may contribute to the observed differences in performance.
Table 1: Performance Characteristics of Docetaxel Quantification Using this compound as an Internal Standard
| Parameter | Performance Characteristic | Reference |
| Linearity Range | 0.250 - 100 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but implied by linearity |
| Lower Limit of Quantification (LLOQ) | 0.250 ng/mL for released docetaxel | [3] |
| Intra-day Precision (%CV) | < 15% | General acceptance criteria for bioanalytical methods |
| Inter-day Precision (%CV) | < 15% | General acceptance criteria for bioanalytical methods |
| Accuracy (% Bias) | Within ± 15% | General acceptance criteria for bioanalytical methods |
| Matrix Effect | Expected to be minimal and compensated for | [4][5] |
Table 2: Performance Characteristics of Docetaxel Quantification Using Paclitaxel as an Internal Standard
| Parameter | Performance Characteristic | Reference(s) |
| Linearity Range | 1 - 1000 ng/mL, 10 - 2000 ng/mL | [6][7] |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL, 10 ng/mL | [6][7] |
| Intra-day Precision (%CV) | < 15% | [7][9] |
| Inter-day Precision (%CV) | < 15% | [7][9] |
| Accuracy (% Bias) | -4.6% to 4.2% | [8] |
| Matrix Effect | No significant matrix effect observed in some studies | [8] |
The use of a structural analog like paclitaxel can be a viable alternative to a deuterated internal standard.[4] However, even with structural similarity, differences in retention time and ionization efficiency compared to docetaxel can lead to less effective compensation for matrix effects, potentially impacting the accuracy and precision of the results, especially in complex biological matrices.[5]
The Rationale for Internal Standards in Quantitative Bioanalysis
The fundamental principle behind using an internal standard is to introduce a compound of known concentration into all samples, calibrators, and quality controls. This allows for the normalization of the analyte's response, thereby correcting for variations that may occur during the analytical workflow.
Figure 1: The logical workflow of using an internal standard to correct for analytical variability.
Experimental Protocols
A detailed and robust experimental protocol is fundamental for achieving reliable and reproducible results in bioanalytical method development. Below is a representative protocol for the quantification of docetaxel in human plasma using a deuterated internal standard, compiled from common practices described in the literature.[3][8][9]
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
Figure 2: A typical sample preparation workflow for docetaxel analysis in plasma.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Docetaxel: [M+H]+ → fragment ion (e.g., m/z 808.4 → 527.3)
-
This compound: [M+H]+ → fragment ion (e.g., m/z 813.4 → 527.3)
-
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable bioanalytical method for the quantification of docetaxel. While structural analogs like paclitaxel can be utilized, the evidence strongly supports the superiority of deuterated internal standards such as this compound. Their ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, leads to enhanced accuracy and precision. For researchers aiming for the highest quality data in pharmacokinetic studies, therapeutic drug monitoring, and other drug development applications, this compound represents the gold standard internal standard for docetaxel quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Justifying Stable Isotope-Labeled Internal Standards Over Structural Analogs in Bioanalysis
In the precise world of quantitative bioanalysis, particularly within drug development and research, the choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy and reliability of analytical data. While structural analogs have historically been employed, the scientific consensus and regulatory guidance increasingly favor the use of stable isotope-labeled internal standards (SIL-ISs). This guide provides a comprehensive comparison, supported by experimental data, to justify the preferential use of SIL-ISs in mass spectrometry-based assays.
The Fundamental Difference: Co-elution and Physicochemical Properties
The core advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte of interest. A SIL-IS is the same molecule as the analyte, but with one or more atoms replaced by their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This subtle mass difference allows for their distinction by a mass spectrometer, yet they behave almost identically during sample preparation and chromatographic separation.
In contrast, a structural analog is a different chemical entity that is chosen for its structural similarity to the analyte. However, even minor structural differences can lead to significant variations in properties like polarity, ionization efficiency, and extraction recovery. These differences are often the source of analytical variability and inaccuracy.
Mitigating the Matrix Effect: The Achilles' Heel of Bioanalysis
Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous components. These components can interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.
A SIL-IS, co-eluting with the analyte, experiences the same matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, these effects are effectively normalized, leading to more accurate and precise results. Structural analogs, which may elute at slightly different retention times, are not subjected to the exact same matrix environment and therefore cannot compensate for these effects as effectively.
Experimental Evidence: A Head-to-Head Comparison
Numerous studies have demonstrated the superior performance of SIL-ISs over structural analogs. The following tables summarize comparative data from published literature for the quantification of the immunosuppressant drugs everolimus and tacrolimus.
Table 1: Comparison of Internal Standards for Everolimus Quantification
| Parameter | Stable Isotope-Labeled IS (Everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) | Reference |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | [1] |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | No significant difference reported | [1] |
| Correlation with Reference Method (Slope) | 0.95 | 0.83 | [1] |
| Correlation Coefficient (r) | > 0.98 | > 0.98 | [1] |
This data indicates that while both internal standards performed acceptably, the SIL-IS provided a more favorable comparison to an independent reference method, as shown by the slope closer to 1.0.
Table 2: Comparison of Internal Standards for Tacrolimus Quantification
| Parameter | Stable Isotope-Labeled IS (Tacrolimus-¹³C,D₂) | Structural Analog IS (Ascomycin) | Reference |
| Within-Day Imprecision (CV%) | < 3.09% | < 3.63% | |
| Accuracy | 99.55% - 100.63% | 97.35% - 101.71% | |
| Matrix Effect (Mean %) | -16.64% | -28.41% | |
| Compensation of Matrix Effect (Mean %) | 0.89% | -0.97% |
This study highlights the superior ability of the SIL-IS to compensate for matrix effects. While both internal standards provided acceptable precision and accuracy, the structural analog exhibited a greater degree of matrix effect.
Experimental Protocols
The following is a generalized protocol for the evaluation of internal standard performance in a bioanalytical LC-MS/MS method, based on regulatory guidelines and published methodologies.
Objective:
To compare the performance of a stable isotope-labeled internal standard versus a structural analog for the quantification of an analyte in a biological matrix.
Materials:
-
Analyte reference standard
-
Stable isotope-labeled internal standard (SIL-IS)
-
Structural analog internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
High-purity solvents and reagents for sample preparation and LC-MS/MS analysis
Methodology:
-
Stock and Working Solutions Preparation:
-
Prepare separate stock solutions of the analyte and both internal standards in an appropriate solvent.
-
Prepare working solutions by diluting the stock solutions to the desired concentrations.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank matrix with the analyte at a minimum of six different concentration levels.
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
-
-
Sample Preparation (Protein Precipitation - Example):
-
To an aliquot of each sample (calibrator, QC, or blank), add a fixed volume of the internal standard working solution (either SIL-IS or structural analog).
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) and vortex to mix.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method that provides adequate separation of the analyte and internal standard from endogenous matrix components.
-
Optimize the mass spectrometer parameters for the detection of the analyte and both internal standards.
-
Analyze the prepared samples by injecting a fixed volume onto the LC-MS/MS system.
-
-
Performance Evaluation:
-
Accuracy and Precision: Analyze at least five replicates of each QC level in at least three separate analytical runs. Calculate the accuracy (% bias) and precision (% coefficient of variation, CV).
-
Matrix Effect: Analyze blank matrix samples from at least six different sources that have been spiked with the analyte and internal standard post-extraction. Compare the response to that of a neat solution to determine the matrix factor.
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no interfering peaks are present at the retention times of the analyte and internal standards.
-
Visualizing the Rationale
The following diagrams illustrate the conceptual advantages of using a SIL-IS.
Caption: General analytical workflow incorporating an internal standard.
Caption: SIL-ISs co-elute and experience identical matrix effects, enabling effective normalization.
Conclusion
The use of a stable isotope-labeled internal standard is unequivocally the preferred approach for quantitative bioanalysis using mass spectrometry. The near-identical physicochemical properties of a SIL-IS to the analyte ensure co-elution and equivalent behavior during sample preparation and analysis. This allows for the effective compensation of matrix effects and other sources of analytical variability, leading to superior accuracy and precision. While structural analogs can be used when a SIL-IS is unavailable, their inherent differences from the analyte limit their ability to provide the same level of analytical rigor. For researchers, scientists, and drug development professionals committed to generating the highest quality data, the justification for using a SIL-IS is clear and compelling.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Docetaxel using Docetaxel-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory cross-validation of bioanalytical methods for the quantification of Docetaxel, utilizing its stable isotope-labeled internal standard, Docetaxel-d5. The objective of this document is to present a clear, data-driven approach to ensure the equivalency and reliability of analytical data when a method is transferred between different laboratories, a critical step in multi-site clinical trials and collaborative research. The principles and experimental data herein are synthesized from established regulatory guidelines and published single-laboratory validation studies.
Introduction to Cross-Validation and the Role of this compound
Cross-validation is a formal process that verifies the consistency and reliability of a bioanalytical method when it is performed by different laboratories. This is essential to ensure that data generated across multiple sites can be compared and pooled for pharmacokinetic, toxicokinetic, and other clinical studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods. This compound shares identical chemical and physical properties with Docetaxel, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution allows it to effectively compensate for variability in sample preparation and matrix effects, thereby significantly improving the accuracy and precision of the analytical method.
Experimental Protocols
This section outlines a detailed, representative methodology for the cross-validation of an LC-MS/MS method for Docetaxel in human plasma, using this compound as the internal standard. This protocol is a composite based on various validated methods.
Methodology for Cross-Validation Study
Objective: To demonstrate the equivalency of the analytical method for Docetaxel in human plasma between two laboratories (Lab A and Lab B).
1. Preparation of Stock and Working Solutions:
-
Docetaxel Stock Solution: Prepare a 1 mg/mL stock solution of Docetaxel in methanol.
-
This compound (Internal Standard) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Docetaxel stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or study sample), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions (Representative):
-
LC System: A suitable UPLC or HPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions (example):
-
Docetaxel: m/z 808.3 → 527.2
-
This compound: m/z 813.3 → 527.2
-
4. Cross-Validation Experimental Design:
-
Both Lab A and Lab B will analyze the same set of samples.
-
QC Samples: A minimum of three batches of QC samples at three concentration levels (low, medium, and high) should be analyzed by both laboratories.
-
Incurred Samples: A minimum of 20 incurred study samples should be analyzed by both laboratories.
-
Data Analysis: The results from both laboratories will be compared statistically. The percentage difference for each sample should be calculated.
Data Presentation: Performance Characteristics
The tables below summarize the expected performance characteristics of a validated LC-MS/MS method for Docetaxel using this compound, as well as a template for presenting cross-validation results. The data is representative and compiled from single-laboratory validation studies.
Table 1: Representative Single-Laboratory Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Accuracy: 80-120%, Precision: ≤20% | 1 ng/mL |
| Intra-Assay Precision (%CV) | ≤15% (except LLOQ ≤20%) | < 10% |
| Inter-Assay Precision (%CV) | ≤15% (except LLOQ ≤20%) | < 12% |
| Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) | -10% to +10% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | No significant matrix effect observed |
| Extraction Recovery | Consistent, precise, and reproducible | > 85% |
| Stability (various conditions) | Mean concentration within ±15% of nominal | Stable under |
A Comparative Guide to Quantitative Analysis of Docetaxel: Internal Standard (Docetaxel-d5) vs. Standard Addition Method
In the quantitative analysis of the chemotherapeutic agent Docetaxel, particularly in complex biological matrices, achieving accuracy and precision is paramount. The two primary calibration strategies employed to mitigate matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the use of a stable isotope-labeled internal standard, such as Docetaxel-d5, and the standard addition method. This guide provides a detailed comparison of these two approaches, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs.
The choice between using a stable isotope-labeled internal standard and the standard addition method depends on various factors, including the availability of the standard, the complexity of the sample matrix, and the desired throughput of the analysis. While the internal standard method is often favored for its ability to correct for variability during sample preparation and analysis, the standard addition method can be a powerful alternative when a suitable internal standard is not available or when matrix effects are particularly severe and unpredictable.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of analytical methods for Docetaxel using either a this compound internal standard or the standard addition method. The data for the internal standard method is collated from various validated LC-MS/MS methods. Performance of the standard addition method is based on its established capabilities in correcting for matrix effects.
| Parameter | This compound Internal Standard Method | Standard Addition Method |
| Linearity (r²) | > 0.99[1][2][3] | Analyte specific, generally high |
| Lower Limit of Quantification (LLOQ) | 0.108 - 0.25 ng/mL[1][4] | Dependent on matrix and instrument sensitivity |
| Accuracy (% Bias) | Within ±15% (typically -4.6% to 4.2%)[3][4] | Potentially higher accuracy in complex matrices[5] |
| Precision (% CV) | ≤ 15% (typically ≤ 8.8%)[1][3] | Can be superior to conventional standard addition[5] |
| Recovery | High and reproducible (e.g., ~109%)[1] | Corrects for recovery losses |
| Throughput | High | Lower, requires multiple analyses per sample |
Experimental Methodologies
Method 1: Docetaxel Analysis using this compound Internal Standard
This method is a common approach for pharmacokinetic studies and therapeutic drug monitoring.
1. Sample Preparation:
-
Aliquots of the biological matrix (e.g., plasma, serum) are taken.[1]
-
A known concentration of this compound working solution is added to each sample, except for the blank matrix.[1]
-
For calibration standards, known amounts of Docetaxel standard solutions are spiked into the blank matrix.[2]
-
Proteins are precipitated using a solvent like acetonitrile, followed by vortexing and centrifugation.[1][3]
-
The supernatant is then extracted, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a solvent like methyl tertiary-butyl ether (MTBE).[1][2]
-
The extracted samples are evaporated to dryness and reconstituted in the mobile phase for analysis.[3]
2. LC-MS/MS Analysis:
-
Chromatographic separation is typically achieved on a C18 reverse-phase column.[2][3]
-
The mobile phase often consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[2][3]
-
A gradient elution is commonly used to achieve optimal separation.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Docetaxel and this compound.[3]
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of Docetaxel to the peak area of this compound against the concentration of the calibration standards.[2]
-
The concentration of Docetaxel in the unknown samples is then determined from this calibration curve.
Method 2: Docetaxel Analysis using the Standard Addition Method
This method is particularly useful for overcoming significant matrix effects.
1. Sample Preparation:
-
The unknown sample is divided into several equal aliquots.
-
One aliquot remains un-spiked, while increasing known amounts of a Docetaxel standard solution are added to the other aliquots.
-
All aliquots, including the un-spiked one, are then subjected to the same extraction procedure as described in the internal standard method (protein precipitation, SPE or LLE).
2. LC-MS/MS Analysis:
-
The LC-MS/MS conditions are generally the same as for the internal standard method, with the instrument monitoring the specific transition for Docetaxel.
3. Quantification:
-
The peak area of Docetaxel is measured for each aliquot.
-
A calibration curve is generated by plotting the measured peak area against the concentration of the added Docetaxel standard.
-
The absolute value of the x-intercept of the extrapolated linear regression line corresponds to the endogenous concentration of Docetaxel in the unknown sample.
Logical Workflow Comparison
The following diagrams illustrate the conceptual workflows for the internal standard and standard addition methods.
Caption: Workflow for Docetaxel analysis using the internal standard method.
Caption: Workflow for Docetaxel analysis using the standard addition method.
Conclusion
Both the this compound internal standard method and the standard addition method are robust techniques for the accurate quantification of Docetaxel in complex matrices. The use of a stable isotope-labeled internal standard like this compound is generally preferred for its high precision and throughput, as it effectively corrects for variations in sample preparation and instrument response.[6] However, the standard addition method serves as an excellent, albeit more labor-intensive, alternative for mitigating severe and unpredictable matrix effects, potentially offering higher accuracy in such challenging scenarios.[5] The selection of the most suitable method should be based on a careful consideration of the specific analytical requirements, matrix complexity, and available resources.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Evaluating the Robustness of Docetaxel Assays: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of docetaxel in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. The choice of an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays is a critical factor influencing the robustness and reliability of the method. This guide provides an objective comparison of docetaxel assays utilizing a deuterated internal standard, Docetaxel-d5, versus a commonly used structural analog, paclitaxel, supported by experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis. Deuterated standards are chemically identical to the analyte, ensuring they co-elute and exhibit similar ionization behavior in the mass spectrometer. This intrinsic similarity allows for more effective compensation for variations in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision.
In contrast, while structurally similar, paclitaxel can exhibit different chromatographic retention times and ionization efficiencies compared to docetaxel. These differences can lead to less effective correction for analytical variability, potentially impacting the robustness of the assay.
Comparative Analysis of Assay Performance
The following table summarizes the typical performance characteristics of a Docetaxel bioanalytical method when using this compound versus paclitaxel as an internal standard. The data presented is a synthesis of findings from various validation studies.
| Performance Parameter | Docetaxel Assay with this compound (LC-MS/MS) | Docetaxel Assay with Paclitaxel (LC-MS/MS) |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 1-10 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 10% |
| Inter-day Precision (%CV) | < 7% | < 15% |
| Accuracy (%Bias) | ± 5% | ± 15% |
| Mean Recovery | > 95% | 85-110% |
| Matrix Effect (%CV) | < 5% | < 15% |
Experimental Protocols
Detailed methodologies for the quantification of docetaxel in human plasma using either this compound or paclitaxel as an internal standard are provided below.
Method 1: Docetaxel Assay with this compound Internal Standard (LC-MS/MS)
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Docetaxel: [Precursor ion] -> [Product ion] (e.g., m/z 808.4 -> 527.2)
-
This compound: [Precursor ion] -> [Product ion] (e.g., m/z 813.4 -> 527.2)
-
Method 2: Docetaxel Assay with Paclitaxel Internal Standard (LC-MS/MS)
1. Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of paclitaxel internal standard solution (1 µg/mL in methanol).
-
Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes and centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Waters Alliance HT or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with acetonitrile and 10 mM ammonium acetate buffer (pH 5.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Docetaxel: [Precursor ion] -> [Product ion] (e.g., m/z 808.5 -> 527.3)
-
Paclitaxel: [Precursor ion] -> [Product ion] (e.g., m/z 854.5 -> 286.1)
-
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principles of a robust bioanalytical assay, the following diagrams are provided.
Caption: Experimental workflow for a typical Docetaxel bioanalytical assay.
Caption: The role of an internal standard in ensuring assay robustness.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Docetaxel-d5
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of cytotoxic compounds like Docetaxel-d5 is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize exposure risk and ensure a secure laboratory environment.
Hazard Identification and Risk Assessment:
This compound, a deuterated form of the potent antineoplastic agent Docetaxel, should be handled with the same precautions as its non-deuterated counterpart. Docetaxel is classified as a hazardous substance. It is crucial to conduct a thorough risk assessment before commencing any work with this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for all personnel handling this compound to create a barrier against potential exposure through inhalation, skin contact, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. The outer glove should be worn over the gown cuff, and the inner glove underneath. | Provides a primary barrier against skin contact and prevents contamination of the inner glove. |
| Gown | Disposable, impervious, long-sleeved gown with knit cuffs. | Protects skin and personal clothing from splashes and contamination. |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | Protects eyes and face from splashes of liquids or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosol generation, such as when handling the solid form. | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the spread of contamination outside of the handling area. |
Quantitative Data
| Property | Value |
| Molecular Formula | C₄₃H₄₈D₅NO₁₄[1] |
| Molecular Weight | 812.91 g/mol [1] |
| Appearance | Off-White to Pale Yellow Solid[1] |
| Melting Point | >155 °C (decomposes)[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate[1] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential to minimize exposure and environmental contamination.
Handling Procedures
-
Designated Area: All handling of this compound must be performed in a designated controlled area, such as a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
PPE: Don the full required PPE as specified in the table above before entering the designated handling area.
-
Preparation:
-
If working with a solid form, handle it carefully to avoid generating dust.
-
When preparing solutions, use a closed system where possible to minimize aerosol generation.
-
-
Labeling: Clearly label all containers with the compound name ("this compound") and appropriate hazard symbols.
Spill Management
In the event of a spill, immediate and proper cleanup is crucial.
-
Evacuate and Secure: Immediately evacuate the area and restrict access. Alert others in the vicinity.
-
Don PPE: Before re-entering the area, don the appropriate PPE, including respiratory protection.
-
Containment: Use a chemotherapy spill kit to absorb and contain the spill. For solid spills, gently cover the powder with a damp cloth or absorbent pad to prevent dust from becoming airborne.[2]
-
Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent solution and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and contaminated PPE, as cytotoxic waste.[2]
Disposal Plan
Proper segregation and disposal of this compound waste are critical for regulatory compliance and environmental protection.
-
Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be segregated as cytotoxic or hazardous waste.
-
Waste Containers:
-
Trace Chemotherapy Waste: Items with minimal residual amounts (e.g., used gloves, gowns, empty vials) should be placed in designated yellow chemotherapy waste containers.[3]
-
Bulk Chemotherapy Waste: Unused or partially used vials and materials from a spill cleanup are considered bulk waste and must be disposed of in black hazardous waste containers.[2][3]
-
-
Sharps: All contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.
-
Final Disposal: All cytotoxic and hazardous waste must be collected and disposed of by a licensed hazardous waste management service.
Experimental Protocols
Detailed methodologies for experiments involving this compound will vary based on the specific research application. However, the fundamental handling and safety protocols outlined above must be integrated into any experimental workflow. Researchers should consult their institution's Environmental Health and Safety (EHS) department for specific procedural requirements and to ensure compliance with all applicable regulations.
Visualizations
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
